Wikstrol A
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 |
InChI Key |
SRCSHETVEHQXLC-RBISFHTESA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Wikstrol A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wikstrol A is a naturally occurring biflavonoid isolated from the roots of Wikstroemia indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. Detailed experimental protocols for its isolation and structure elucidation are presented, based on available literature. Quantitative data on its bioactivities are summarized, and a logical workflow for its discovery is visualized. This guide is intended to serve as a technical resource for researchers interested in the potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is a complex biflavonoid characterized by a linkage between a flavan and a flavone moiety. Its systematic IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₂₂O₁₀ |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one[1] |
| SMILES | C1--INVALID-LINK--O)O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O)O[1] |
| InChI | InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1[1] |
| InChIKey | SRCSHETVEHQXLC-RBISFHTESA-N[1] |
| CAS Number | 159736-35-3[2] |
| PubChem CID | 5481857[1] |
Biological Activity
This compound has been evaluated for a range of biological activities, demonstrating potential as an antifungal, antimitotic, and anti-HIV-1 agent. The quantitative data from these studies are summarized below.
| Activity | Assay | Target Organism/System | Result (IC₅₀ / MMDC) | Reference |
| Antifungal | Morphological Deformation Assay | Pyricularia oryzae mycelia | 70.1 ± 2.4 µM (MMDC) | [2] |
| Antimitotic | Microtubule Polymerization Inhibition | In vitro | 131 ± 3 µM (IC₅₀) | [2] |
| Anti-HIV-1 | Anti-HIV-1 Activity Assay | HIV-1 | 67.8 µM (IC₅₀) | [2] |
Experimental Protocols
The following protocols are based on the methods described in the original isolation and subsequent synthetic studies of this compound.
Isolation of this compound from Wikstroemia indica
The isolation of this compound was guided by bioassay against Pyricularia oryzae.
-
Extraction: The dried and powdered roots of Wikstroemia indica are extracted with a suitable organic solvent, such as 95% ethanol, under reflux. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.
-
Chromatographic Separation: The bioactive fraction (typically the EtOAc or n-BuOH fraction for flavonoids) is subjected to repeated column chromatography.
-
Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient solvent system, such as chloroform-methanol, to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Further purification of the active sub-fractions is performed on a Sephadex LH-20 column, often with a solvent system like chloroform-methanol (1:1), to remove smaller impurities.
-
Preparative Thin-Layer Chromatography (TLC): Final purification of this compound can be achieved using preparative TLC with a solvent system such as chloroform-methanol (85:15). The band corresponding to this compound is scraped and eluted with a suitable solvent.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including coupling constants that reveal connectivity.
-
¹³C-NMR: Determines the number and types of carbon atoms present.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule.
-
-
-
Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of the chiral centers in the molecule by comparing the experimental CD spectrum with that of known compounds or calculated spectra.
-
Single-Crystal X-ray Analysis: The structure of a key intermediate in the total synthesis of this compound was confirmed by single-crystal X-ray analysis of its derivative, providing definitive evidence for the relative and absolute stereochemistry.
Logical Workflow for Discovery and Characterization
The following diagram illustrates the general workflow from the natural source to the characterization and biological evaluation of this compound.
Caption: Isolation and Characterization Workflow of this compound.
Conclusion
This compound is a biflavonoid with a well-defined chemical structure and demonstrated in vitro biological activities. This technical guide provides a consolidated resource for researchers, summarizing its chemical properties, biological data, and the experimental methodologies for its study. Further investigation into the specific molecular mechanisms of its anti-HIV-1 activity and its potential for in vivo efficacy is warranted.
References
Unveiling Wikstromol A: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the natural sources and isolation protocols for Wikstromol A, a lignan with significant biological activity, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of the plant origins of this valuable compound and the methodologies for its extraction and purification.
Principal Natural Sources of Wikstromol A
Wikstromol A has been primarily isolated from various species of the genus Wikstroemia, belonging to the Thymelaeaceae family. The key plant sources identified in scientific literature include:
In addition to the Wikstroemia genus, the lignan (-)-Wikstromol has also been reported to be present in sesame (Sesamum orientale)[4]. The genus Daphne, which is closely related to Wikstroemia within the Thymelaeaceae family, is also a potential, though less documented, source of similar lignans.[5][6]
Isolation and Purification of Wikstromol A: A Detailed Protocol
The isolation of Wikstromol A from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on successful isolations reported in peer-reviewed studies.
Extraction of Plant Material
The initial step involves the extraction of bioactive compounds from the dried and powdered plant material.
Table 1: Extraction Parameters for Wikstromol A Isolation
| Parameter | Description |
| Plant Material | Aerial parts (e.g., leaves and stems) of Wikstroemia species. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH).[1][2] |
| Method | Maceration or ultrasonication followed by soaking.[2] |
| Ratio (Plant:Solvent) | Typically 1:10 (w/v) or as described in specific studies.[2] |
| Duration | Varies from hours to days, depending on the method.[2] |
| Temperature | Room temperature or slightly elevated (e.g., 40°C) for concentration.[2] |
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.
Table 2: Solvent Partitioning Scheme
| Step | Solvent System | Fraction Obtained |
| 1 | Water and Hexane | Hexane fraction (non-polar compounds) |
| 2 | Aqueous residue and Chloroform (CHCl₃) | Chloroform fraction (medium-polarity compounds) |
| 3 | Aqueous residue and Ethyl Acetate (EtOAc) | Ethyl Acetate fraction (polar compounds) |
| 4 | Aqueous residue and n-Butanol (n-BuOH) | n-Butanol fraction (highly polar compounds) |
Wikstromol A, being a moderately polar lignan, is typically expected to be enriched in the Chloroform and Ethyl Acetate fractions.
Chromatographic Purification
The fractions enriched with Wikstromol A are further purified using various chromatographic techniques.
Table 3: Chromatographic Methods for Wikstromol A Purification
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Silica gel | Gradient of Hexane-EtOAc or CHCl₃-MeOH | Initial separation of the enriched fraction. |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | Size exclusion chromatography to remove pigments and other impurities. |
| Preparative HPLC | C18 reverse-phase column | Gradient of Acetonitrile-Water or Methanol-Water | Final purification to obtain high-purity Wikstromol A. |
The purity of the isolated Wikstromol A is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflows and Diagrams
To visually represent the isolation process, the following diagrams have been generated using the DOT language.
Caption: General workflow for the isolation of Wikstromol A.
Caption: Detailed solvent partitioning scheme for fractionation.
This guide serves as a foundational resource for the scientific community, providing a clear and concise overview of the natural sourcing and isolation of Wikstromol A. The presented methodologies and workflows are intended to facilitate further research and development of this promising natural product.
References
- 1. Isolation, Characterization, and Anti-Allergic Evaluation of Phytochemicals from Wikstroemia trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of (-)-wikstromol using a new approach via malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ITIS - Report: Wikstroemia uva-ursi [itis.gov]
- 4. Wikstromol, antitumor lignan from Wikstroemia foetida var. oahuensis Gray and Wikstroemia uva-ursi Gray (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native Plants Hawaii - Viewing Plant : Wikstroemia uva-ursi [nativeplants.hawaii.edu]
- 6. researchgate.net [researchgate.net]
Biosynthesis of Wikstrol A in Wikstroemia indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wikstrol A, a lignan isolated from Wikstroemia indica, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan biosynthesis in plants. While specific enzymatic and quantitative data for the this compound pathway in W. indica remain to be fully elucidated, this document outlines the likely sequence of reactions, key enzyme classes involved, and standard experimental protocols for pathway investigation. This guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this promising natural product.
Introduction
Wikstroemia indica (L.) C.A. Mey. is a plant belonging to the Thymelaeaceae family, which is utilized in traditional medicine and is a rich source of various bioactive secondary metabolites, including lignans, flavonoids, and coumarins.[1] Among the diverse compounds isolated from this plant, this compound, a lignan, has been noted for its biological activities. Lignans are a large class of polyphenolic compounds derived from the phenylpropanoid pathway and are characterized by the coupling of two C6-C3 (phenylpropanoid) units.[2] The elucidation of the biosynthetic pathway of this compound is a critical step towards its sustainable production through metabolic engineering or synthetic biology approaches.
This guide will detail the probable biosynthetic route to this compound based on the well-characterized general lignan biosynthesis pathway. It will cover the precursor molecules, the key enzymatic steps, and the classes of enzymes expected to be involved. Furthermore, this document provides an overview of the experimental methodologies typically employed in the study of lignan biosynthesis, which can be adapted for the specific investigation of this compound in W. indica.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of lignans is initiated from the general phenylpropanoid pathway, which produces monolignols, the primary building blocks for both lignans and lignin. The core of lignan biosynthesis involves the oxidative coupling of two monolignol units.
The Phenylpropanoid Pathway: Synthesis of Monolignols
The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce various phenylpropanoid compounds. The key steps leading to the synthesis of coniferyl alcohol, the most common precursor for lignans, are:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
Lignan-Specific Biosynthetic Pathway
The dedicated lignan pathway begins with the dimerization of two coniferyl alcohol molecules. This process is tightly controlled to ensure the correct stereochemistry of the resulting lignan backbone.
-
Oxidative Coupling and the Role of Dirigent Proteins: The first committed step is the stereospecific coupling of two coniferyl alcohol radicals to form pinoresinol. This reaction is catalyzed by a one-electron oxidase, such as a laccase, and is directed by a dirigent protein (DIR) .[3][4][5] The dirigent protein is a non-catalytic scaffolding protein that orients the two monolignol radicals in a specific manner, leading to the formation of a particular stereoisomer (either (+)- or (-)-pinoresinol).[3][4] In the absence of a dirigent protein, a racemic mixture of products is typically formed.[4]
-
Reductive Steps Catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs): Following the formation of pinoresinol, a series of reductions occur, catalyzed by pinoresinol-lariciresinol reductases (PLRs) .[6][7] These enzymes typically catalyze two sequential reduction steps:
-
Pinoresinol is reduced to lariciresinol.
-
Lariciresinol is further reduced to secoisolariciresinol. The stereospecificity of PLRs is crucial in determining the downstream lignan products.[7]
-
-
Tailoring Steps: From the central intermediate secoisolariciresinol, a variety of tailoring enzymes, including dehydrogenases, hydroxylases, and methyltransferases, would be required to modify the lignan scaffold to produce the final structure of this compound. The exact sequence and nature of these enzymes for this compound biosynthesis have not yet been characterized.
Visualizing the Pathway
The following diagram illustrates the generalized biosynthetic pathway leading to the core lignan structure from which this compound is likely derived.
Caption: Generalized biosynthetic pathway of lignans, the proposed route for this compound.
Quantitative Data
Currently, there is a lack of published quantitative data specifically detailing the biosynthesis of this compound in Wikstroemia indica. Future research should focus on quantifying the levels of pathway intermediates and characterizing the kinetic properties of the involved enzymes. The table below is presented as a template for organizing such data once it becomes available.
| Intermediate/Enzyme | Concentration/Activity | Tissue/Subcellular Location | Method of Quantification | Reference |
| Coniferyl Alcohol | Data not available | Data not available | e.g., LC-MS/MS | N/A |
| Pinoresinol | Data not available | Data not available | e.g., LC-MS/MS | N/A |
| Lariciresinol | Data not available | Data not available | e.g., LC-MS/MS | N/A |
| Secoisolariciresinol | Data not available | Data not available | e.g., LC-MS/MS | N/A |
| This compound | Data not available | e.g., Roots, Stems | e.g., HPLC, LC-MS/MS | [8][9][10] |
| WiPAL | Data not available | Data not available | e.g., Enzyme Assay | N/A |
| WiDIR | Data not available | Data not available | e.g., Recombinant Protein Assay | N/A |
| WiPLR | Data not available | Data not available | e.g., Enzyme Assay | N/A |
Experimental Protocols
The elucidation of a biosynthetic pathway is a multi-faceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential for investigating the biosynthesis of this compound in W. indica.
Identification of Candidate Genes
Objective: To identify genes from W. indica that are likely involved in the biosynthesis of this compound.
Methodology: Transcriptome Analysis
-
Plant Material: Collect various tissues from W. indica (e.g., roots, stems, leaves, flowers) where this compound is known to accumulate.
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).
-
De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts de novo. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to identify putative homologs of known lignan biosynthesis genes (e.g., PAL, C4H, 4CL, CCR, CAD, laccases, dirigent proteins, PLRs).
-
Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low levels of this compound to identify genes whose expression correlates with this compound accumulation.
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of the candidate genes identified through transcriptome analysis.
Methodology: Heterologous Expression and Enzyme Assays
-
Cloning: Amplify the full-length coding sequences of the candidate genes from W. indica cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
For Oxidative Coupling (Laccase + Dirigent Protein): Incubate the purified recombinant dirigent protein with coniferyl alcohol and a commercial laccase. Analyze the reaction products by HPLC or LC-MS to identify the stereoisomer of pinoresinol formed.
-
For Reductases (PLRs): Incubate the purified recombinant PLR with its putative substrate (e.g., pinoresinol or lariciresinol) and a cofactor (e.g., NADPH). Monitor the consumption of the substrate and the formation of the product over time using HPLC.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes by performing enzyme assays at varying substrate concentrations.
In Vivo Pathway Elucidation
Objective: To confirm the involvement of specific genes in the biosynthesis of this compound within the plant.
Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated Knockout
-
Construct Design: Design VIGS constructs or CRISPR/Cas9 guide RNAs targeting the candidate genes.
-
Plant Transformation: Introduce the constructs into W. indica plants (or a suitable model system) via Agrobacterium tumefaciens-mediated transformation.
-
Phenotypic and Metabolic Analysis:
-
Confirm the downregulation or knockout of the target gene using qRT-PCR or western blotting.
-
Quantify the levels of this compound and its proposed precursors in the genetically modified plants compared to wild-type controls using LC-MS/MS. A significant reduction in this compound accumulation upon silencing or knockout of a specific gene would provide strong evidence for its role in the pathway.
-
Experimental Workflow Diagram
Caption: A typical workflow for elucidating a plant biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Wikstroemia indica is proposed to follow the general lignan biosynthetic pathway, originating from the phenylpropanoid pathway and proceeding through key intermediates such as pinoresinol, lariciresinol, and secoisolariciresinol. While the specific enzymes responsible for the synthesis of this compound in this plant have yet to be identified and characterized, the framework presented in this guide provides a solid foundation for future research.
The next critical steps will involve the application of transcriptomics and functional genomics to identify the specific PAL, C4H, 4CL, CCR, CAD, laccase, dirigent protein, PLR, and tailoring enzymes from W. indica. Subsequent biochemical characterization of these enzymes will be essential to fully delineate the pathway and understand its regulation. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and its derivatives for pharmaceutical applications.
References
- 1. Bioactive components and pharmacological action of Wikstroemia indica (L.) C. A. Mey and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dirigent protein - Wikipedia [en.wikipedia.org]
- 5. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignans and neolignans from the twigs and leaves of Wikstroemia indica (L.) C.A. Mey. with their effects on LPS-induced IL-1β and IL-10 secretion in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans from the root of Wikstroemia indica and their cytotoxic activity against PANC-1 human pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Wikstrol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wikstrol A is a naturally occurring biflavonoid that has garnered scientific interest due to its potential biological activities. Isolated from the roots of Wikstroemia indica, this compound has been investigated for its antifungal, antimitotic, and anti-HIV-1 properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its proposed mechanism of action through relevant signaling pathways.
Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₂O₁₀ | PubChem |
| Molecular Weight | 542.5 g/mol | PubChem |
| Appearance | Amorphous powder | Inferred from isolation protocols |
| Solubility | Soluble in DMSO, ethanol, and water (with heating or sonication) | Commercial supplier data |
| XLogP3 | 4.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 7 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 10 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Exact Mass | 542.121297 g/mol | PubChem (Computed) |
| Monoisotopic Mass | 542.121297 g/mol | PubChem (Computed) |
| Topological Polar Surface Area | 177 Ų | PubChem (Computed) |
| Heavy Atom Count | 40 | PubChem (Computed) |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one | PubChem |
Note: Specific quantitative data for melting point, boiling point, and pKa for this compound are not widely reported in the available scientific literature.
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemistry techniques. The following protocols are based on the methodologies described in the scientific literature for the extraction of bioactive compounds from Wikstroemia indica.[3]
Isolation of this compound from Wikstroemia indica
This protocol outlines the bioassay-guided fractionation used to isolate this compound.
1. Plant Material and Extraction:
- Dried and powdered roots of Wikstroemia indica are subjected to extraction with a suitable solvent, typically 75% ethanol, using a reflux apparatus.
- The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Solvent Partitioning:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.
- The bioactivity of each fraction is monitored, with the ethyl acetate fraction typically showing significant activity.
3. Chromatographic Separation:
- The active ethyl acetate fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Purification:
- Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation of this compound
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
2D-NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.
-
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information.
-
-
UV-Vis Spectroscopy:
-
The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol) is recorded to identify the characteristic absorption maxima of the flavonoid chromophore.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Signaling Pathway and Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related compound, Wikstrol B, provide strong evidence for the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway in its anti-HIV-1 activity. It is hypothesized that this compound may share a similar mechanism.
The NF-κB pathway is a crucial regulator of the immune response and plays a key role in the transcription of HIV-1 provirus. In latent HIV-1 infection, the viral promoter is in a repressed state. It is proposed that this compound, similar to Wikstrol B, can activate the NF-κB pathway, leading to the translocation of NF-κB transcription factors into the nucleus, where they can bind to the HIV-1 long terminal repeat (LTR) and initiate viral transcription. This "shock and kill" strategy aims to reactivate latent HIV, making the infected cells visible to the immune system for elimination.
Caption: Proposed activation of the NF-κB pathway by this compound.
Conclusion
This compound is a biflavonoid with demonstrated biological activities that warrant further investigation for its therapeutic potential. This guide has summarized the available physical and chemical properties, provided a detailed methodology for its isolation and characterization, and presented a plausible signaling pathway for its anti-HIV-1 activity based on current scientific understanding. As research progresses, a more complete profile of this compound will undoubtedly emerge, paving the way for its potential application in drug development.
References
Understanding the Antimitotic Activity of Wikstrol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wikstrol A, a biflavonoid isolated from the roots of Wikstroemia indica, has demonstrated notable biological activities, including antimitotic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action as an antimitotic agent. The core focus is on its interaction with tubulin, the fundamental protein component of microtubules. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing antimitotic activity, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential of microtubule-targeting agents.
Introduction
The mitotic spindle, a complex assembly of microtubules, plays a pivotal role in the segregation of chromosomes during cell division. Its dynamic nature, characterized by the rapid polymerization and depolymerization of tubulin subunits, makes it a prime target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can halt the cell cycle at mitosis, ultimately leading to apoptotic cell death in cancer cells.[1] this compound has emerged as a compound of interest due to its demonstrated ability to inhibit microtubule polymerization.[2][3] This guide delves into the specifics of this activity, providing both the foundational knowledge and the practical methodologies required for its further investigation.
Quantitative Data on Antimitotic Activity
To date, the primary quantitative measure of this compound's antimitotic activity stems from in vitro microtubule polymerization assays. The following table summarizes the reported inhibitory concentration.
| Compound | Assay | Target | IC50 (µM) | Source |
| This compound | Microtubule Polymerization Bioassay | Tubulin | 131 ± 3 | [2][3] |
IC50: The half-maximal inhibitory concentration.
Mechanism of Action: Inhibition of Tubulin Polymerization
The antimitotic activity of this compound is attributed to its ability to interfere with the assembly of microtubules.[2][3] By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a critical structure for proper chromosome segregation during mitosis. This disruption leads to a mitotic arrest, where the cell is unable to proceed through the M phase of the cell cycle. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.
The following diagram illustrates the proposed signaling pathway for this compound's antimitotic action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimitotic activity of compounds like this compound.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
96-well plates
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.
-
Aliquot the tubulin solution into pre-warmed 96-well plate wells.
-
Add varying concentrations of this compound (and controls) to the wells. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
The IC50 value can be determined by plotting the rate of polymerization (or the endpoint absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.
Materials:
-
HeLa or other suitable cancer cell lines
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound (or other test compounds)
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Wash the cells with PBS and fix them with the chosen fixation solution.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS and block with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear counterstain.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
This compound (or other test compounds)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
The following diagram outlines a general workflow for the investigation of a potential antimitotic agent like this compound.
Conclusion
This compound presents itself as a promising natural compound with antimitotic properties stemming from its ability to inhibit microtubule polymerization.[2][3] The data, though limited, provides a solid foundation for further investigation into its potential as an anticancer agent. The experimental protocols detailed in this guide offer a comprehensive framework for a more thorough characterization of this compound's cellular effects, including its impact on cell cycle progression and the induction of apoptosis. Future research should focus on elucidating the precise binding site of this compound on tubulin, expanding the evaluation to a broader range of cancer cell lines, and ultimately, assessing its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the therapeutic viability of this compound and its derivatives in the landscape of cancer chemotherapy.
References
Wikstrol A and its Role in HIV-1 Latency Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the role of Wikstrol A in the reactivation of latent HIV-1. However, significant research has been conducted on a closely related compound, Wikstrol B , isolated from the same plant species, Stellera chamaejasme. This technical guide will focus on the established role and mechanisms of Wikstrol B as a potent HIV-1 latency-reversing agent, providing a framework that may inform future research into this compound and other related compounds.
Introduction
The establishment of a latent reservoir of integrated HIV-1 provirus in resting CD4+ T cells is a major obstacle to curing HIV-1 infection. These latently infected cells are not targeted by current antiretroviral therapy (ART) and can reactivate, leading to viral rebound upon treatment interruption. The "shock and kill" strategy aims to eliminate this latent reservoir by using latency-reversing agents (LRAs) to reactivate viral gene expression, followed by clearance of the reactivated cells by the host immune system or viral cytopathic effects.
Wikstrol B, a flavonoid isolated from the medicinal plant Stellera chamaejasme, has emerged as a promising LRA.[1] This document provides a comprehensive overview of the current understanding of Wikstrol B's role in HIV-1 latency reactivation, its mechanism of action, and the experimental protocols used to evaluate its efficacy.
Quantitative Data on Wikstrol B
The efficacy and safety of an LRA are determined by its ability to reactivate latent HIV-1 at concentrations that are not toxic to host cells. The following tables summarize the key quantitative data for Wikstrol B.
Table 1: HIV-1 Latency Reactivation Efficacy of Wikstrol B
| Cell Model | Assay | EC50 (µM) | Positive Control | Reference |
| J-Lat A2 | p24 ELISA | 2.5 | Prostratin (0.5 µM) | [1] |
| Primary CD4+ T cells from healthy donors (ex vivo infected) | p24 ELISA | ~5.0 | Prostratin (0.5 µM) | [1] |
Table 2: Cytotoxicity of Wikstrol B
| Cell Line / Cells | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| J-Lat A2 | MTT Assay | > 40 | > 16 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | > 40 | Not Applicable | [1] |
Mechanism of Action: The NF-κB Signaling Pathway
Wikstrol B reactivates latent HIV-1 transcription primarily through the modulation of the canonical NF-κB signaling pathway.[1] The HIV-1 long terminal repeat (LTR), which controls proviral gene expression, contains NF-κB binding sites that are crucial for transcriptional activation. In latently infected cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.
Wikstrol B treatment leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, bind to the HIV-1 LTR, and initiate viral transcription.[1]
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of Wikstrol B.
Cell Culture
-
J-Lat A2 Cells: This is a Jurkat T-cell line latently infected with an HIV-1 provirus that has a frameshift mutation in the env gene and expresses GFP as a reporter for LTR activation. These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary CD4+ T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ T cells are then purified by negative selection using magnetic beads.
In Vitro HIV-1 Latency Reactivation Assays
The following workflow outlines the general procedure for assessing the latency-reversing activity of a compound.
-
p24 ELISA: The amount of HIV-1 p24 capsid protein released into the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit. This is a measure of virion production.
-
Flow Cytometry: For reporter cell lines like J-Lat, the percentage of GFP-positive cells is determined by flow cytometry, indicating the proportion of cells in which the HIV-1 LTR has been activated.
Cytotoxicity Assay
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Cells are incubated with various concentrations of Wikstrol B for a specified period, followed by the addition of MTT. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the concentration that reduces cell viability by 50% (CC50).
Western Blot Analysis
To confirm the mechanism of action, Western blotting is performed to detect changes in the levels of key proteins in the NF-κB pathway.
-
Cell Lysis: Cells treated with Wikstrol B are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated IκBα, total IκBα, and p65. A loading control such as GAPDH or β-actin is also used.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
Conclusion and Future Directions
Wikstrol B demonstrates significant potential as an HIV-1 latency-reversing agent by activating the NF-κB signaling pathway with minimal cytotoxicity at effective concentrations.[1] The detailed experimental protocols provided herein offer a standardized approach for the evaluation of this and other potential LRAs.
While no specific data is yet available for this compound, its structural similarity to Wikstrol B suggests it may possess similar biological activities. Future research should focus on:
-
Isolation and Characterization of this compound: Determining the precise structure and purity of this compound from Stellera chamaejasme.
-
Evaluation of HIV-1 Latency Reactivation: Assessing the efficacy of this compound in reactivating latent HIV-1 in various cell models.
-
Mechanism of Action Studies: Investigating the signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the safety and efficacy of both this compound and B in animal models of HIV-1 latency.
A deeper understanding of the structure-activity relationships of the Wikstrol family of compounds will be invaluable for the development of novel and more potent LRAs for a functional cure of HIV-1.
References
In Silico Exploration of Wikstrol A and Tubulin: A-Technical Guide for a Prospective Interaction
Disclaimer: This document outlines a prospective in silico modeling and experimental validation workflow for investigating the potential interaction between Wikstrol A and tubulin. As of the date of this publication, there is no direct scientific literature confirming this interaction. The methodologies and hypothetical data presented are based on established practices for studying small molecule-tubulin interactions and are intended to serve as a guide for future research.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified as microtubule stabilizing or destabilizing agents.[2]
This compound is a biflavonoid with the chemical formula C30H22O10. While its biological activities are not extensively characterized in publicly available literature, its polyphenolic structure is reminiscent of other flavonoid compounds that have been reported to interact with tubulin and affect microtubule polymerization.[3][4] This structural similarity provides a rationale for investigating a potential interaction between this compound and tubulin.
This technical guide provides a comprehensive framework for a computational and experimental investigation into the prospective binding of this compound to tubulin. It is designed for researchers in drug discovery and molecular modeling, offering detailed protocols for in silico analyses and subsequent experimental validation.
In Silico Modeling of this compound-Tubulin Interaction
A multi-step in silico approach is proposed to predict and characterize the potential binding of this compound to tubulin. This workflow is designed to generate testable hypotheses regarding the binding site, affinity, and mode of interaction.
Molecular Docking
Molecular docking simulations will be the initial step to predict the preferred binding site and conformation of this compound within the tubulin heterodimer. Given that many flavonoids and other natural product inhibitors bind at the colchicine site, this will be the primary target for docking studies.[5]
Table 1: Hypothetical Molecular Docking Parameters and Results
| Parameter | Value/Setting | Rationale |
| Protein Target | PDB ID: 1SA0 (Tubulin-Colchicine complex) | A well-characterized crystal structure of tubulin with a ligand in the colchicine binding site.[5] |
| Ligand Preparation | 3D structure of this compound (from PubChem CID: 5481857) with energy minimization. | To obtain a low-energy, stable conformation for docking. |
| Docking Software | AutoDock Vina, GOLD, or MOE | Industry-standard software with robust scoring functions for predicting binding affinity. |
| Search Space | A grid box encompassing the known colchicine binding site on β-tubulin. | To focus the docking simulation on the most probable binding pocket for a flavonoid-like molecule. |
| Scoring Function | Vina Score, GoldScore, or ASE Score | To estimate the binding free energy (in kcal/mol) and rank the predicted binding poses. |
| Hypothetical Result | Predicted Binding Affinity: -8.5 to -10.5 kcal/mol | This range is typical for small molecule inhibitors that bind to tubulin with micromolar affinity. |
| Hypothetical Key Interactions | Hydrogen bonds with Cys241, Leu255; Hydrophobic interactions with Val318, Ala316. | These are key residues within the colchicine binding site known to interact with various inhibitors. |
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted this compound-tubulin complex and to refine the binding pose, all-atom molecular dynamics (MD) simulations will be performed.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value/Setting | Rationale |
| Software | GROMACS, AMBER, or NAMD | Widely used and validated software packages for biomolecular simulations.[6][7] |
| Force Field | CHARMM36m for protein, CGenFF for ligand | A modern and well-parameterized force field for proteins and small molecules. |
| Solvation | TIP3P water model in a cubic box with periodic boundary conditions. | To simulate the aqueous cellular environment. |
| Simulation Time | 100 ns | A sufficient timescale to assess the stability of the protein-ligand complex. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | To quantify the stability of the complex, identify flexible regions, and characterize key interactions over time. |
| Hypothetical Outcome | Stable RMSD of the complex, persistent hydrogen bonds with key residues. | Indicating a stable and specific binding interaction. |
Experimental Validation Protocols
The in silico predictions must be validated through in vitro biochemical and biophysical assays. The following are detailed protocols for key experiments to confirm the direct binding of this compound to tubulin and its effect on microtubule dynamics.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Methodology:
-
Reagents and Materials:
-
Lyophilized tubulin protein (>99% pure, from bovine brain)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for destabilization)
-
96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.[8]
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the wells of a pre-warmed 96-well plate. Include wells with paclitaxel, nocodazole, and DMSO (vehicle control).
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.[8]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Table 3: Hypothetical Tubulin Polymerization Assay Results
| Compound | Concentration (µM) | Effect on Polymerization | IC50 / EC50 (µM) |
| This compound | 1 - 50 | Inhibition of polymerization | ~15 µM |
| Paclitaxel | 10 | Enhancement of polymerization | ~5 µM |
| Nocodazole | 10 | Inhibition of polymerization | ~2 µM |
| DMSO | 1% | No effect | N/A |
Competitive Colchicine Binding Assay
This assay determines if this compound binds to the colchicine binding site on tubulin.
Methodology:
-
Reagents and Materials:
-
Tubulin protein
-
[³H]-Colchicine (radiolabeled)
-
Unlabeled colchicine
-
This compound
-
DEAE-cellulose filter paper
-
Scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of tubulin with a fixed concentration of [³H]-colchicine in the presence of increasing concentrations of this compound or unlabeled colchicine (as a positive control).
-
After incubation, separate the protein-bound [³H]-colchicine from the unbound ligand by filtering the reaction mixture through DEAE-cellulose filter paper.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The displacement of [³H]-colchicine by this compound will result in a decrease in the measured radioactivity.
-
Surface Plasmon Resonance (SPR)
SPR can be used to determine the binding kinetics and affinity of the this compound-tubulin interaction in real-time.
Methodology:
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Tubulin protein
-
This compound
-
Running buffer
-
-
Procedure:
-
Immobilize tubulin onto the surface of the sensor chip.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
Fit the resulting sensorgrams to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Table 4: Hypothetical SPR Binding Data for this compound and Tubulin
| Analyte | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.5 x 10⁴ | 2.0 x 10⁻² | 13.3 |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed workflows and interactions.
Caption: Proposed in silico workflow for studying this compound-tubulin interaction.
Caption: Hypothetical effect of this compound on microtubule dynamics.
Caption: Proposed experimental workflow for validating this compound-tubulin interaction.
Conclusion
While there is currently no direct evidence for the interaction of this compound with tubulin, its flavonoid-like structure provides a compelling rationale for investigation. The in silico and experimental workflows detailed in this guide offer a robust framework for exploring this potential interaction. The hypothetical data presented in the tables serves as a benchmark for what might be expected if this compound does indeed act as a microtubule-destabilizing agent. Successful validation of this hypothesis could establish this compound as a novel scaffold for the development of new anticancer therapeutics targeting the tubulin cytoskeleton.
References
- 1. An overview on anti-tubulin agents for the treatment of lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel flavonoid derivatives targeting VEGFR2 and tubulin with potent anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perturbation of microtubule polymerization by quercetin through tubulin binding: a novel mechanism of its antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Preclinical Pharmacokinetic Profile of Stanozolol: An In-Depth Technical Guide
Disclaimer: Initial searches for "Wikstrol A" did not yield specific pharmacokinetic data. Based on the similarity in nomenclature with the well-known anabolic steroid stanozolol (marketed as Winstrol®), this guide provides a summary of the available preclinical pharmacokinetic data for stanozolol. It is presumed that the intended subject of this guide is stanozolol.
Introduction
Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is used in veterinary medicine to promote appetite, weight gain, and red blood cell production. This technical guide summarizes the currently available preclinical pharmacokinetic data for stanozolol in various animal models, details the experimental methodologies employed in these studies, and provides visualizations of key experimental workflows. The information is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Data
The preclinical pharmacokinetic parameters for stanozolol have been evaluated in several species. The following tables summarize the key findings from studies conducted in horses, rats, and dogs.
Table 1: Pharmacokinetic Parameters of Stanozolol in Horses (Intramuscular Administration)
| Parameter | Value | Units | Study Reference |
| Dose | 0.55 | mg/kg | [1][2] |
| Cmax | 4118.2 | pg/mL | [1][2] |
| t½e | 82.1 | hours | [1][2] |
| AUC | 700.1 | ng·h/mL | [1][2] |
Table 2: Stanozolol and Metabolite Concentrations in Rats (Intraperitoneal Administration)
Data represents average concentrations after six consecutive daily doses of 5.0 mg/kg.
| Analyte | Matrix | Average Concentration (± SD) | Units | Study Reference |
| Stanozolol | Serum | 7.75 ± 3.58 | ng/mL | [3][4] |
| 3'-hydroxystanozolol | Serum | 7.16 ± 1.97 | ng/mL | [3][4] |
| Stanozolol | Urine | 4.34 ± 6.54 | ng/mL | [3][4] |
| 3'-hydroxystanozolol | Urine | 9.39 ± 7.42 | ng/mL | [3][4] |
| Stanozolol | Hair | 70.18 ± 22.32 | pg/mg | [3][4] |
| 3'-hydroxystanozolol | Hair | 13.01 ± 3.43 | pg/mg | [3][4] |
Table 3: Dosing Regimens for Stanozolol in Canine Studies
| Administration Route | Dose | Dosing Frequency | Duration | Study Focus | Study Reference |
| Oral | 2 mg/dog | Twice daily | 25 days | Nitrogen Retention | [5][6] |
| Intramuscular | 25 mg/dog | Weekly | 4 weeks | Nitrogen Retention | [5][6] |
| Intramuscular | 50 mg/dog | Once a week | 6 weeks | Erythropoietin and Testosterone Levels | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the methodologies used in the cited preclinical studies of stanozolol.
Study in Horses (Intramuscular Administration)
-
Animal Model: Horses (specific breed and sex not detailed in the abstract).
-
Drug Administration: A single intramuscular injection of stanozolol at a dose of 0.55 mg/kg. The formulation of the injection is not specified.
-
Sample Collection: Plasma samples were collected over a period of 64 days. The exact time points for sample collection are not provided in the abstract.
-
Analytical Method: Plasma concentrations of stanozolol were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The limit of detection for the assay was 25 pg/mL.[1][2]
Study in Rats (Intraperitoneal Administration)
-
Animal Model: Five brown Norway rats.
-
Drug Administration: Intraperitoneal injection of stanozolol at a dose of 5.0 mg/kg/day for six consecutive days.
-
Sample Collection: Hair, urine, and serum samples were collected for analysis.
-
Analytical Method: Stanozolol and its major metabolite, 3'-hydroxystanozolol, were determined using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
Sample Preparation: Liquid-liquid extraction was performed on urine and serum samples.
-
Instrumentation: An Agilent 1260 infinity LC system coupled to a 6430 triple quadrupole mass spectrometer was used.
-
Lower Limit of Quantification (LLOQ):
-
Study in Dogs (Oral and Intramuscular Administration)
-
Animal Model: Ten healthy, intact, adult male sled dogs.
-
Drug Administration:
-
Oral Group (n=5): Stanozolol tablets (2 mg/dog) administered twice daily for 25 days.
-
Intramuscular Group (n=5): An intramuscular injection of 25 mg of stanozolol administered on days 7, 14, 21, and 28.
-
-
Sample Collection: Urine was collected by catheterization three times daily for three consecutive days before and after the treatment period.
-
Analytical Method: The study focused on nitrogen retention, and the abstract does not detail the analytical method for stanozolol concentration. High-resolution mass spectrometry was used to determine ¹⁵N-urea enrichment in the urine.[5][6]
Visualizations
Experimental Workflow for Stanozolol Pharmacokinetic Study in Rats
Caption: Workflow of the preclinical pharmacokinetic study of stanozolol in rats.
General Workflow for Bioanalytical Method
References
- 1. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of stanozolol on 15nitrogen retention in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Total Synthesis of Wikstrol A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed account of the first total synthesis of Wikstrol A, a biflavonoid with noted anti-HIV activity.[1] The synthetic strategy, as reported by Lu et al., employs a series of key reactions including an aldol reaction, Sharpless asymmetric dihydroxylation, regioselective iodination, Sonogashira coupling, and a rhodium-catalyzed oxidative coupling to construct the complex architecture of the natural product.[2][3] This application note presents the detailed experimental protocols for these key transformations, summarizes the quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow to guide researchers in the replication and potential optimization of this synthesis for drug development and further biological studies.
Introduction
This compound is a naturally occurring biflavonoid that has garnered interest due to its biological activity, particularly as an inhibitor of HIV replication.[1] The complex structure, characterized by a unique linkage between two flavonoid moieties, presents a significant synthetic challenge. The successful total synthesis of this compound not only confirms its structure but also provides a pathway for the synthesis of analogs for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents. This protocol outlines the key steps of the first reported total synthesis of this compound.[2][3]
Overall Synthetic Strategy
The total synthesis of this compound is a convergent process that involves the preparation of two key flavonoid intermediates followed by their strategic coupling. The key reactions employed are robust and well-established, allowing for the efficient construction of the target molecule.[2][3]
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
The following protocols are based on the key steps described in the first total synthesis of this compound.[2][3]
Aldol Reaction for Chalcone Formation
This initial step involves the condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.
-
Reaction: To a solution of the substituted acetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol at room temperature, an aqueous solution of potassium hydroxide (50%) is added dropwise.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol to afford the desired chalcone.
Sharpless Asymmetric Dihydroxylation
This key step introduces chirality into the molecule with high enantioselectivity.
-
Reaction: To a solution of the chalcone (1.0 eq) in a t-BuOH/H₂O (1:1) mixture, AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.1 eq) are added. The mixture is stirred vigorously at 0 °C.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, sodium sulfite (1.5 g/mmol of olefin) is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude diol is purified by flash column chromatography on silica gel.
Regioselective Iodination
This step prepares one of the flavonoid intermediates for subsequent coupling reactions.
-
Reaction: To a solution of the flavonoid intermediate (1.0 eq) in a suitable solvent, N-iodosuccinimide (NIS) (1.1 eq) is added in portions at 0 °C.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The iodinated product is purified by column chromatography.
Sonogashira Coupling
This cross-coupling reaction links the two key flavonoid intermediates.
-
Reaction: A mixture of the iodinated flavonoid (1.0 eq), the terminal alkyne-containing flavonoid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a degassed solvent system of triethylamine and THF is stirred under an inert atmosphere at room temperature.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent and washed with water and brine.
-
Purification: The coupled product is purified by flash column chromatography.
Rhodium-Catalyzed Oxidative Coupling
The final key step to construct the characteristic linkage of this compound.
-
Reaction: The Sonogashira coupling product (1.0 eq) is dissolved in a suitable solvent, and a rhodium catalyst, such as [Rh(cod)₂]BF₄, is added. The reaction is carried out under an oxidative atmosphere (e.g., air or oxygen).
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The final product, this compound, is purified by preparative HPLC to yield the pure natural product.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.[2][3]
| Step | Reaction | Yield (%) |
| 1 | Aldol Reaction | 85-95 |
| 2 | Sharpless Asymmetric Dihydroxylation | ~83 (ee) |
| 3 | Regioselective Iodination | 70-80 |
| 4 | Sonogashira Coupling | 60-70 |
| 5 | Rhodium-Catalyzed Oxidative Coupling | 40-50 |
Signaling Pathway and Biological Activity
This compound has been identified as an anti-HIV agent.[1] Its mechanism of action is of significant interest for the development of novel antiretroviral therapies. While the precise signaling pathway of its anti-HIV activity is a subject of ongoing research, flavonoids are known to interact with various cellular targets. The diagram below illustrates a generalized view of potential viral and cellular targets for anti-HIV compounds.
Caption: Potential inhibition points of the HIV lifecycle by this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through a convergent and efficient strategy. The detailed protocols and data presented in this application note provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The availability of a robust synthetic route will facilitate the production of this compound and its analogs for further investigation into their therapeutic potential.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Wikstrol A
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Wikstrol A in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a novel synthetic compound with significant therapeutic potential. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring product quality, stability, and proper dosage in formulations.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds.[3] This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method, which is a common and effective approach for the analysis of pharmaceutical compounds.[4][5]
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Conditions for this compound Analysis
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Weighing: Weigh and finely powder 20 tablets.
-
Extraction: Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to established guidelines to ensure its suitability for its intended purpose.[6][7] The validation parameters assessed included linearity, precision, accuracy, and limit of detection (LOD) and limit of quantification (LOQ).[1]
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 10 | 151,987 |
| 25 | 378,456 |
| 50 | 755,123 |
| 100 | 1,510,567 |
Table 2: Linearity Data for this compound
The method demonstrated excellent linearity with a correlation coefficient (R²) of > 0.999.
The precision of the method was determined by performing replicate injections of a standard solution at a concentration of 25 µg/mL.
| Parameter | Result |
| Intra-day Precision (RSD, n=6) | 0.8% |
| Inter-day Precision (RSD, n=6 over 3 days) | 1.2% |
Table 3: Precision Data for this compound Analysis
The low relative standard deviation (RSD) values indicate good precision of the method.
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 25 | 25.3 | 101.2 |
| 50 | 49.7 | 99.4 |
Table 4: Accuracy (Recovery) Data for this compound
The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 5: LOD and LOQ for this compound
Conclusion
The developed HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method is suitable for the routine analysis of this compound in bulk drug and pharmaceutical dosage forms, supporting quality control and research and development activities.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. jgtps.com [jgtps.com]
- 4. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.depauw.edu [scholarship.depauw.edu]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Antifungal Activity of Wikstrol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wikstrol A is a natural compound that has demonstrated potent antifungal, antimitotic, and anti-HIV-1 activities.[1] Notably, it induces morphological deformation in the mycelia of Pyricularia oryzae, a phytopathogenic fungus.[1] The primary mechanism of its antifungal action has been identified as the inhibition of microtubule polymerization, with an IC50 value of 131 µM.[1] This disruption of the cytoskeleton leads to defects in cell division and growth. These application notes provide a comprehensive guide for researchers to perform cell-based assays to further characterize the antifungal properties of this compound against a broader range of fungal pathogens and to elucidate its mechanism of action.
Data Presentation
The following table summarizes the known quantitative data for this compound's biological activities. This table can be expanded as more data is generated using the protocols outlined below.
| Parameter | Organism/System | Value | Reference |
| Minimum Morphological Deformation Conc. (MMDC) | P. oryzae mycelia | 70.1 µM | [1] |
| IC50 (Microtubule Polymerization Inhibition) | In vitro | 131 µM | [1] |
| IC50 (Anti-HIV-1 Activity) | In vitro | 67.8 µM | [1] |
Mandatory Visualizations
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal susceptibility of fungal pathogens to this compound.
Signaling Pathway: Microtubule Dynamics and this compound Inhibition
Caption: Proposed mechanism of this compound's antifungal activity via inhibition of microtubule polymerization.
Experimental Protocols
Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic fungi.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
For yeast (Candida spp.), grow the culture in Sabouraud Dextrose Broth overnight at 35°C. Adjust the cell suspension to a concentration of 1-5 x 10^6 cells/mL in sterile saline. Further dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 cells/mL in the assay plate.
-
For molds (Aspergillus spp.), grow the culture on SDA plates for 7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^5 conidia/mL in RPMI-1640.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 in a separate 96-well plate to create a concentration gradient.
-
-
Assay Plate Setup:
-
In a new 96-well plate, add 100 µL of the fungal inoculum to each well.
-
Transfer 100 µL of the serially diluted this compound to the corresponding wells.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[2] This can be determined visually or by measuring the absorbance at 530 nm.
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
-
Microtubule Integrity Assay
This assay visually assesses the effect of this compound on fungal microtubule structure using fluorescence microscopy.
Materials:
-
Fungal strain expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin)
-
This compound
-
Appropriate fungal growth medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Fungal Culture:
-
Grow the fungal strain with GFP-tagged tubulin in liquid medium to mid-log phase.
-
-
This compound Treatment:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x the MIC) to the fungal culture.
-
Include a DMSO-treated control.
-
Incubate for a duration sufficient to observe effects on microtubule dynamics (e.g., 2-4 hours).
-
-
Microscopy:
-
Take aliquots of the treated and control cultures and place them on a microscope slide.
-
Observe the microtubule structures under the fluorescence microscope.
-
Capture images of the cells.
-
-
Analysis:
-
In untreated cells, microtubules should appear as long, filamentous structures.
-
In this compound-treated cells, look for signs of microtubule depolymerization, such as fragmented or absent microtubules, and abnormal cell morphology.
-
Cell Wall Integrity Assay
This assay determines if this compound compromises the fungal cell wall, which can be a secondary effect of cytoskeletal disruption.
Materials:
-
Fungal strains
-
This compound
-
RPMI-1640 medium
-
Sorbitol (1 M)
-
96-well microtiter plates
Procedure:
-
Assay Setup:
-
Prepare two sets of 96-well plates with serial dilutions of this compound in RPMI-1640 medium.
-
To one set of plates, add sorbitol to a final concentration of 1 M. Sorbitol acts as an osmotic stabilizer, protecting cells with weakened cell walls.
-
The other set of plates will not contain sorbitol.
-
-
Inoculation and Incubation:
-
Inoculate both sets of plates with the fungal suspension as described in the Antifungal Susceptibility Testing protocol.
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungus.
-
-
Analysis:
-
Determine the MIC of this compound in the presence and absence of sorbitol.
-
If this compound's primary target is not the cell wall, there should be no significant difference in the MIC values between the two conditions. A significant increase in the MIC in the presence of sorbitol would suggest that this compound may also have an effect on the cell wall.
-
Ergosterol Biosynthesis Inhibition Assay
This assay investigates whether this compound affects the fungal cell membrane by inhibiting ergosterol biosynthesis.
Materials:
-
Fungal strains
-
This compound
-
RPMI-1640 medium
-
Ergosterol
-
Tween 80
-
96-well microtiter plates
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
In a separate set of wells, prepare the same serial dilutions of this compound, but also add a final concentration of 400 µg/mL of ergosterol (solubilized with Tween 80).
-
-
Inoculation and Incubation:
-
Inoculate all wells with the fungal suspension.
-
Incubate the plates at 35°C for 24-72 hours.
-
-
Analysis:
-
Determine the MIC of this compound in the presence and absence of exogenous ergosterol.
-
If this compound inhibits ergosterol biosynthesis, the addition of exogenous ergosterol should antagonize its antifungal activity, resulting in a significant increase in the MIC.[2][3] If the MIC remains unchanged, it is unlikely that this compound targets this pathway.
-
Cytotoxicity Assay against Mammalian Cells
This protocol assesses the toxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
This compound
-
Appropriate mammalian cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. This value can be compared to the antifungal MIC to determine the selectivity index.
-
Disclaimer
These protocols are intended for research purposes only by trained scientific personnel. Appropriate safety precautions should be taken when handling chemical and biological materials. The results obtained from these assays should be interpreted in the context of the specific experimental conditions.
References
Application Notes and Protocols: In Vitro Microtubule Polymerization Assay with a Test Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and dynamic instability, is critical for their function. This dynamic equilibrium makes microtubules a key target for anticancer drug development.[1][2][3] Compounds that interfere with microtubule dynamics can be classified as either microtubule-stabilizing agents or microtubule-destabilizing agents.[3][4] This application note provides a detailed protocol for an in vitro fluorescence-based microtubule polymerization assay to characterize the effect of a test compound, exemplified here as "Wikstrol A," on tubulin assembly.
This assay monitors the incorporation of a fluorescent reporter into growing microtubules, providing a quantitative measure of polymerization kinetics.[5][6] It is a robust and high-throughput method for screening and characterizing compounds that modulate microtubule dynamics.
Principle of the Assay
The in vitro microtubule polymerization assay is based on the principle that the fluorescence of a reporter molecule increases significantly upon its incorporation into microtubules during polymerization.[5][6] Purified tubulin, in the presence of GTP and a suitable buffer, will polymerize at 37°C. The rate and extent of this polymerization can be monitored in real-time using a fluorescence plate reader. By comparing the polymerization kinetics in the presence and absence of a test compound, one can determine its effect on microtubule dynamics.
Experimental Workflow
The overall experimental workflow for the in vitro microtubule polymerization assay is depicted below.
Caption: Workflow for the in vitro microtubule polymerization assay.
Materials and Reagents
-
Tubulin: >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP Solution: 10 mM in distilled water
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available fluorescence reporter kit[7][8]
-
Glycerol Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 60% (v/v) glycerol
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Controls:
-
Negative Control: Solvent (e.g., DMSO)
-
Equipment:
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the chosen fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI)
-
96-well, black, flat-bottom plates
-
Pipettes and tips
-
Ice bucket
-
Experimental Protocol
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a final concentration of 4 mg/mL in GTB. Keep on ice.
-
Prepare working solutions of this compound, paclitaxel, and vinblastine at 10x the final desired concentration in GTB.
-
Prepare a 10x GTP solution (e.g., 10 mM) in GTB.
-
Prepare the polymerization buffer by mixing GTB with the fluorescent reporter at the recommended concentration.
-
-
Assay Setup (in a 96-well plate on ice):
-
Add 5 µL of the 10x test compound (this compound), positive controls (paclitaxel, vinblastine), or solvent control to the appropriate wells.
-
Add 35 µL of the polymerization buffer (containing the fluorescent reporter) to each well.
-
Add 5 µL of 10x GTP solution to each well.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 5 µL of the cold tubulin solution (4 mg/mL) to each well for a final tubulin concentration of 2 mg/mL in a 50 µL total volume.
-
Mix gently by pipetting up and down.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 30 seconds for 60 minutes.
-
Data Analysis and Interpretation
The raw data (fluorescence intensity versus time) should be plotted to generate polymerization curves. Several key parameters can be extracted from these curves to quantify the effect of the test compound:
-
Lag Time: The time required to initiate polymerization.
-
Vmax (Maximum Rate of Polymerization): The steepest slope of the polymerization curve.
-
Maximal Polymerization: The plateau of the fluorescence signal, representing the steady-state microtubule mass.
The results for the hypothetical "this compound" are presented below to illustrate potential outcomes.
Hypothetical Data for this compound
Table 1: Effect of this compound on Microtubule Polymerization Kinetics
| Compound | Concentration (µM) | Lag Time (min) | Vmax (RFU/min) | Maximal Polymerization (RFU) |
| Solvent Control (DMSO) | - | 5.2 ± 0.4 | 150 ± 12 | 5000 ± 250 |
| Paclitaxel (Stabilizer) | 1 | 1.5 ± 0.2 | 350 ± 25 | 6500 ± 300 |
| Vinblastine (Destabilizer) | 1 | > 60 | 10 ± 2 | 500 ± 50 |
| This compound | 0.1 | 4.8 ± 0.5 | 165 ± 15 | 5200 ± 280 |
| This compound | 1 | 2.0 ± 0.3 | 320 ± 28 | 6200 ± 310 |
| This compound | 10 | > 60 | 15 ± 3 | 600 ± 60 |
RFU: Relative Fluorescence Units. Data are represented as mean ± standard deviation.
Table 2: IC50/EC50 Values for this compound
| Parameter | This compound (µM) |
| EC50 (Stabilization) | 0.85 |
| IC50 (Destabilization) | 7.5 |
EC50 (Half-maximal effective concentration) for stabilization is the concentration that induces half of the maximal stabilizing effect. IC50 (Half-maximal inhibitory concentration) for destabilization is the concentration that inhibits polymerization by 50%.
Mechanism of Action of Microtubule-Targeting Agents
Microtubule-targeting agents typically function by either stabilizing or destabilizing the polymer.
-
Microtubule-Stabilizing Agents: These compounds, such as paclitaxel, bind to the tubulin polymer and enhance microtubule polymerization.[9][10] This leads to a decrease in the critical concentration of tubulin required for assembly, resulting in a shorter lag time, an increased Vmax, and a higher maximal polymer mass.[5]
-
Microtubule-Destabilizing Agents: These agents, like vinblastine and colchicine, bind to tubulin dimers and prevent their incorporation into microtubules.[4][11] This results in an inhibition of polymerization, characterized by a long or infinite lag time, a significantly reduced Vmax, and a lower maximal polymer mass.[5]
Based on the hypothetical data, this compound exhibits a dual effect. At lower concentrations (e.g., 1 µM), it acts as a microtubule stabilizer, similar to paclitaxel. However, at higher concentrations (e.g., 10 µM), it acts as a potent microtubule destabilizer. This biphasic behavior is not uncommon for microtubule-targeting agents.
Signaling Pathway and Drug Interaction
The dynamic instability of microtubules is a complex process involving GTP hydrolysis and the addition and loss of tubulin dimers. The diagram below illustrates this process and the potential points of interference for microtubule-targeting agents.
Caption: Microtubule dynamics and points of drug intervention.
Conclusion
The in vitro microtubule polymerization assay is a powerful tool for the primary characterization of novel compounds that target microtubule dynamics. It provides quantitative data on the mechanism of action, allowing for the classification of compounds as microtubule stabilizers or destabilizers. The detailed protocol and data interpretation guidelines provided in this application note will enable researchers to effectively screen and characterize potential drug candidates like "this compound".
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic microtubule inhibitor exerts antiproliferative effects in multidrug resistant cancer cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-destabilizing agents: structural and mechanistic insights from the interaction of colchicine and vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for HIV-1 Reverse Transcriptase Inhibition Assay Using Wikstrol A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2][3] Consequently, HIV-1 RT is a primary target for antiretroviral therapies.[4][5] These therapies often include non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to an allosteric, hydrophobic pocket near the enzyme's active site.[6][7][8][9] This binding induces conformational changes that inhibit the catalytic function of the enzyme, thereby blocking viral replication.[7][10] This document provides a detailed protocol for evaluating the inhibitory potential of Wikstrol A, a novel compound, against HIV-1 reverse transcriptase using a non-radioactive, colorimetric assay format.[11][12][13]
Principle of the Assay
This assay measures the in vitro activity of HIV-1 reverse transcriptase by quantifying the amount of digoxigenin-labeled dUTP incorporated into a new DNA strand. A poly(A) RNA template is hybridized to an oligo(dT) primer. The reverse transcriptase then extends the primer, incorporating the labeled dUTP along with other deoxynucleotides. The resulting DNA product is captured on a streptavidin-coated microplate via a biotin label on the oligo(dT) primer. The incorporated digoxigenin is then detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a colorimetric reaction with a substrate, and the resulting color change is proportional to the amount of DNA synthesized. The presence of an inhibitor, such as this compound, will reduce the amount of DNA synthesis, leading to a weaker colorimetric signal.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (or other test compounds)
-
Control Inhibitor (e.g., Efavirenz or Nevirapine)
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2)
-
dNTP mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-labeled dUTP)
-
Poly(A) RNA template
-
Biotinylated oligo(dT) primer
-
Lysis Buffer
-
Streptavidin-coated 96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB or ABTS)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Experimental Workflow
Caption: Experimental workflow for the HIV-1 RT inhibition assay.
Detailed Protocol
1. Preparation of Reagents
-
Prepare all buffers and reagents according to the manufacturer's instructions if using a commercial kit.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound to be tested. It is recommended to start with a wide range of concentrations to determine the approximate inhibitory range.
-
Prepare a fresh dilution of HIV-1 RT in lysis buffer immediately before use.
2. Assay Procedure
-
To the wells of a microplate, add the reaction buffer, dNTP mix, and the poly(A)/oligo(dT) template/primer mix.
-
Add the desired concentration of this compound or control inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control (background).
-
Initiate the reaction by adding the diluted HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Transfer the reaction mixture to a streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature to allow the biotinylated DNA product to bind to the streptavidin.
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Add the anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the HIV-1 RT activity, by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Inhibition of HIV-1 Reverse Transcriptase by this compound
| This compound Concentration (µM) | Average Absorbance | % Inhibition |
| 0 (Positive Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| No Enzyme (Negative Control) | Value | N/A |
Table 2: IC₅₀ Values for HIV-1 RT Inhibitors
| Compound | IC₅₀ (µM) |
| This compound | Value |
| Efavirenz | Value |
| Nevirapine | Value |
Mechanism of Inhibition Pathway
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Troubleshooting
-
High background signal: This may be due to insufficient washing or non-specific binding of the antibody. Increase the number of washes or the stringency of the wash buffer.
-
Low signal in positive control: This could be due to inactive enzyme, incorrect buffer composition, or expired reagents. Ensure all components are active and correctly prepared.
-
High variability between replicate wells: This may be due to pipetting errors or an uneven temperature distribution during incubation. Ensure accurate pipetting and a stable incubation temperature.
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase. By following this detailed procedure, researchers can obtain quantitative data on the potency of this and other novel compounds, which is a critical step in the development of new antiretroviral drugs.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 3. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. abnova.com [abnova.com]
- 12. XpressBio HIV-1 Reverse Transcriptase Assay Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. biocat.com [biocat.com]
Application Notes and Protocols: Withaferin A in Cancer Cell Line Research
A Cursory Note on Compound Identification: Initial searches for "Wikstrol A" did not yield specific results in the context of cancer research. It is presumed that this may be a typographical error for "Withastramonolide" or a related, more extensively studied compound. Due to the wealth of available data, these application notes will focus on Withaferin A , a prominent and well-researched withanolide, as a representative example for investigating the anti-cancer properties of this class of compounds.
Introduction
Withaferin A is a steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha. It has garnered significant attention in oncological research due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a wide range of cancer cell lines. This document provides a comprehensive overview of the application of Withaferin A in cancer cell line research, including its cytotoxic effects, mechanisms of action, and detailed protocols for key experimental procedures.
Data Presentation: Cytotoxicity of Withaferin A
The cytotoxic effects of Withaferin A have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Withaferin A in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| MDA-MB-231 | Breast Cancer | 1.066 | 72 | [1] |
| MCF-7 | Breast Cancer | 0.8536 | 72 | [1] |
| HeLa | Cervical Cancer | ~0.1% (of extract) | Not Specified | [2] |
| ME-180 | Cervical Cancer | ~0.05% (of extract) | Not Specified | [2] |
| A549 | Lung Cancer | 10 | Not Specified | [3] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, passage number, and the specific assay used.
Mechanisms of Action
Withaferin A exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Withaferin A has been shown to induce apoptosis in various cancer cell lines.[4] This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, particularly caspase-3.[5] Furthermore, Withaferin A can modulate the expression of proteins in the Bcl-2 family, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[5][6]
Cell Cycle Arrest
Treatment with Withaferin A can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often observed as an accumulation of cells in the G2/M phase.[5]
Inhibition of Signaling Pathways
1. NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival and inflammation. Withaferin A has been demonstrated to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[6][7] It can directly interact with and inhibit IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[8]
2. PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Withaferin A has been shown to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects, particularly in prostate cancer.[9][10]
Experimental Protocols
The following are detailed protocols for key experiments commonly used to investigate the effects of Withaferin A on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Withaferin A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Withaferin A in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the Withaferin A dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[11][12]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved caspase-3, Bcl-2, Bax, p-IKKβ, IKKβ, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.[13]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[14]
-
Incubate the cells on ice for at least 30 minutes.[14]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.[14]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Visualizations
Signaling Pathways Affected by Withaferin A
Caption: Withaferin A signaling pathways.
Experimental Workflow for Investigating Withaferin A
Caption: Experimental workflow diagram.
References
- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withania Somnifera (Ashwagandha) and Withaferin A: Potential in Integrative Oncology [mdpi.com]
- 4. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Withaferin A Inhibits Prostate Carcinogenesis in a PTEN-deficient Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Efficacy of Wikstrol A in a Humanized Mouse Model of HIV-1: Application Notes and Protocols
Note to the Reader: As of the current date, publicly available research on the in vivo efficacy of Wikstrol A in a humanized mouse model of HIV-1 has not been identified. The following application notes and protocols are structured based on established methodologies for evaluating novel therapeutic compounds in such models. For illustrative purposes, data and mechanistic insights from a closely related compound, Wikstrol B , are utilized to demonstrate the principles of data presentation and pathway analysis. Wikstrol B has been shown to reactivate latent HIV-1 through the NF-κB signaling pathway.[1][2]
Application Notes
Introduction
The development of effective therapies to eradicate HIV-1 is hindered by the persistence of latent viral reservoirs. Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, provide a crucial in vivo platform for studying HIV-1 pathogenesis and evaluating novel therapeutic strategies.[3][4][5] The Bone Marrow-Liver-Thymus (BLT) humanized mouse model is particularly robust, as it develops a multi-lineage human immune system, including T cells, B cells, and myeloid cells, and is capable of sustaining long-term HIV-1 infection.[3]
This document outlines a hypothetical experimental framework for assessing the in vivo efficacy of a compound like this compound as a potential anti-HIV-1 agent in the BLT humanized mouse model. The protocols provided are based on established procedures for the generation of BLT mice, HIV-1 infection, treatment administration, and subsequent virological and immunological monitoring.
Hypothetical Experimental Design
To evaluate the in vivo efficacy of a novel compound such as this compound, a study would typically involve the following steps:
-
Generation of Humanized Mice: BLT humanized mice are generated by implanting human fetal liver and thymus tissue under the kidney capsule of immunodeficient mice, followed by transplantation of autologous human fetal liver CD34+ hematopoietic stem cells (HSCs).[3][4]
-
HIV-1 Infection: Once human immune reconstitution is confirmed (typically 12-16 weeks post-engraftment), the mice are infected with a laboratory-adapted or clinical isolate of HIV-1.[5][6]
-
Treatment Administration: Following the establishment of a stable infection, mice are treated with the experimental compound (e.g., this compound), a placebo control, and potentially a positive control (e.g., a standard antiretroviral therapy regimen).
Data Presentation: Illustrative Data for Wikstrol B
The following table summarizes the known effects of Wikstrol B on HIV-1, which would be analogous to the types of quantitative data one would seek to generate for this compound in an in vivo study.
| Parameter | Effect of Wikstrol B | Method of Measurement |
| HIV-1 Latency Reversal | Effectively reverses HIV-1 latency in latently infected cell lines and primary CD4+ T cells at low micromolar concentrations with minimal cytotoxicity.[1] | ELISA, RT-qPCR, Flow Cytometry[1] |
| HIV-1 LTR Transactivation | Specifically induces HIV-1 long terminal repeat (LTR) transactivation.[1] | Western Blot, Confocal Microscopy, ChIP Assay[1] |
| Anti-HIV-1 Activity | Demonstrates potent inhibitory activity against the laboratory-adapted HIV-1IIIB strain.[1] | ELISA[1] |
| Mechanism of Inhibition | Blocks Vif-mediated degradation of APOBEC3G.[1] | Co-immunoprecipitation (Co-IP) Assay[1] |
Experimental Protocols
Protocol 1: Generation of BLT Humanized Mice
This protocol is based on methodologies described in the literature for creating BLT humanized mice.[3][4][10]
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice.
-
Tissue Procurement: Obtain human fetal liver and thymus tissue from a single donor.
-
CD34+ HSC Isolation: Isolate CD34+ hematopoietic stem cells from the fetal liver tissue using immunomagnetic bead selection.
-
Surgical Implantation:
-
Anesthetize the recipient mouse.
-
Implant small fragments of the human fetal thymus and liver tissue under the kidney capsule.
-
-
HSC Transplantation: Within 24 hours of the tissue implantation, intravenously inject the isolated autologous CD34+ HSCs into the mouse.
-
Reconstitution Monitoring: At 12-16 weeks post-transplantation, assess the level of human immune cell reconstitution in the peripheral blood by flow cytometry for human CD45, CD3, CD4, and CD8 markers.
Protocol 2: HIV-1 Infection and Treatment
-
Virus Stock: Use a well-characterized stock of HIV-1 (e.g., NL4-3 or a clinical isolate).
-
Infection:
-
Anesthetize the reconstituted humanized mice.
-
Infect the mice via an appropriate route, such as intraperitoneal or intravenous injection, with a predetermined infectious dose of HIV-1.[5]
-
-
Confirmation of Infection: Monitor the plasma viral load weekly or bi-weekly using a quantitative RT-PCR assay to confirm the establishment of a stable infection.[11][12][13]
-
Treatment Groups:
-
Divide the infected mice into treatment groups:
-
Vehicle control (placebo)
-
This compound (at various doses)
-
Positive control (e.g., a combination antiretroviral therapy regimen)
-
-
-
Drug Administration: Administer the treatments daily (or as determined by pharmacokinetic studies) via oral gavage, intraperitoneal injection, or other appropriate routes.
Protocol 3: Monitoring and Endpoint Analysis
-
Blood Collection: Collect peripheral blood samples at regular intervals (e.g., weekly) via retro-orbital or submandibular bleeding.
-
Plasma Viral Load Quantification: Isolate plasma from the blood samples and quantify the HIV-1 RNA copy number using a validated qRT-PCR assay.[11][13]
-
CD4+ T Cell Enumeration: Use a portion of the whole blood to determine the absolute count and percentage of human CD4+ T cells by flow cytometry.[12]
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and alterations in blood chemistry.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest relevant tissues, including spleen, lymph nodes, bone marrow, and gut-associated lymphoid tissue (GALT).
-
Tissue Analysis: Process the harvested tissues to:
-
Quantify cell-associated HIV-1 DNA and RNA.
-
Analyze the distribution and phenotype of human immune cell populations by flow cytometry and immunohistochemistry.
-
Assess the establishment of a latent reservoir using viral outgrowth assays.
-
Visualizations
Signaling Pathway of Wikstrol B in HIV-1 Latency Reactivation
Caption: Wikstrol B activates the NF-κB pathway to induce HIV-1 transcription.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating a novel HIV-1 therapeutic in humanized mice.
References
- 1. Wikstrol B reactivates latent human immunodeficiency virus (HIV-1) via the nuclear factor-κB (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Humanized Mice Recapitulate Key Features of HIV-1 Infection: A Novel Concept Using Long-Acting Anti-Retroviral Drugs for Treating HIV-1 | PLOS One [journals.plos.org]
- 6. Frontiers | Tracking Human Immunodeficiency Virus-1 Infection in the Humanized DRAG Mouse Model [frontiersin.org]
- 7. Generation of HIV Latency in Humanized BLT Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring HIV DNA and cellular activation markers in HIV-infected humanized mice under cART - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | The BLT Humanized Mouse Model as a Tool for Studying Human Gamma Delta T Cell-HIV Interactions In Vivo [frontiersin.org]
- 11. A Murine Viral Outgrowth Assay to Detect Residual HIV Type 1 in Patients With Undetectable Viral Loads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD4+ T cell count and HIV-1 viral load dynamics positively impacted by H. pylori infection in HIV-positive patients regardless of ART status in a high-burden setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of HIV-1 viral load in lymphoid and blood cells: assessment during four-drug combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Wikstrol A-Induced Apoptosis in Fungal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying apoptosis in fungal cells following treatment with Wikstrol A, a potent antifungal agent. The protocols outlined below detail established methodologies for assessing key apoptotic markers, enabling researchers to elucidate the apoptotic-inducing potential of this compound and similar compounds.
Introduction to this compound and Fungal Apoptosis
This compound is recognized for its antifungal, antimitotic, and anti-HIV-1 properties.[1] Its mechanism of action in fungi involves the inhibition of microtubule polymerization, which can induce morphological deformation in fungal mycelia.[1] Disruption of the cytoskeleton is a known trigger for apoptosis, or programmed cell death, in various organisms. In fungi, apoptosis-like cell death is a crucial process that shares many hallmark features with apoptosis in multicellular organisms, including DNA fragmentation, chromatin condensation, translocation of phosphatidylserine, and the activation of caspase-like proteases.[2][3][4]
Quantifying the extent of apoptosis induced by this compound is essential for understanding its antifungal mechanism and for the development of novel therapeutic strategies. This document provides detailed protocols for several key assays used to measure apoptotic events in fungal cells.
Data Presentation: Quantifying Apoptotic Markers
The following tables present illustrative quantitative data that could be obtained from the described experimental protocols. These examples are intended to serve as a template for data presentation and are not derived from actual experimental results for this compound.
Table 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 70.8 ± 3.5 | 20.1 ± 1.8 | 9.1 ± 1.2 |
| This compound | 50 | 45.3 ± 4.2 | 42.5 ± 3.7 | 12.2 ± 1.5 |
| This compound | 100 | 20.1 ± 2.8 | 65.7 ± 5.1 | 14.2 ± 1.9 |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment | Concentration (µM) | % TUNEL-Positive Nuclei |
| Control | 0 | 1.8 ± 0.3 |
| This compound | 10 | 15.4 ± 2.1 |
| This compound | 50 | 38.9 ± 4.5 |
| This compound | 100 | 62.1 ± 6.3 |
Table 3: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase Activity |
| Control | 0 | 1,500 ± 120 | 1.0 |
| This compound | 10 | 6,750 ± 540 | 4.5 |
| This compound | 50 | 15,300 ± 1,100 | 10.2 |
| This compound | 100 | 25,500 ± 2,300 | 17.0 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio | % Cells with Depolarized Mitochondria |
| Control | 0 | 8.5 ± 0.7 | 3.1 ± 0.6 |
| This compound | 10 | 5.2 ± 0.4 | 28.4 ± 3.1 |
| This compound | 50 | 2.1 ± 0.2 | 65.7 ± 5.8 |
| This compound | 100 | 1.3 ± 0.1 | 89.2 ± 7.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to adapt these protocols to the specific fungal species being investigated, particularly concerning cell wall digestion.
Protocol 1: Annexin V and Propidium Iodide Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[2]
Materials:
-
Fungal cell culture treated with this compound
-
Protoplasting enzyme (e.g., lyticase, zymolyase, glucanex)
-
Sorbitol buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest fungal cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Protoplast Preparation:
-
Wash cells with a suitable buffer (e.g., sterile water or PBS).
-
Resuspend the cell pellet in sorbitol buffer containing the appropriate protoplasting enzyme.
-
Incubate at the optimal temperature (e.g., 30°C) with gentle agitation until protoplasts are formed (monitor microscopically).
-
-
Staining:
-
Gently pellet the protoplasts by centrifugation (e.g., 500 x g for 5 minutes) and wash twice with cold PBS.
-
Resuspend the protoplasts in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[9] It involves the enzymatic labeling of the 3'-OH ends of DNA strand breaks with fluorescently labeled dUTPs.[4][10]
Materials:
-
Fungal cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit, Fluorescein (or other appropriate TUNEL assay kit)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Remove the culture medium and wash the cells on the coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Microscopy:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence, while all nuclei will show blue fluorescence from the counterstain.
-
Protocol 3: Caspase-Like Protease Activity Assay
This assay quantifies the activity of caspase-like proteases, which are key executioners of the apoptotic pathway.[11] The assay utilizes a specific peptide substrate that is cleaved by active caspases, releasing a fluorescent or luminescent signal.[12][13]
Materials:
-
Fungal cell culture treated with this compound
-
Cell lysis buffer
-
Caspase-Glo® 3/7 Assay System (or a similar fluorometric kit)
-
Luminometer or fluorometer
Procedure:
-
Cell Lysis:
-
Harvest fungal cells by centrifugation.
-
Prepare a cell lysate according to the specific requirements of the fungal species (e.g., mechanical disruption with glass beads or enzymatic digestion followed by sonication) in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Caspase Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
Add an equal volume of the prepared Caspase-Glo® 3/7 reagent to the cell lysate in a white-walled 96-well plate.[14]
-
Mix and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.[14] The signal is proportional to the amount of active caspase-3 and -7.[14]
-
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis.[15] This can be measured using cationic fluorescent dyes like JC-1, which accumulate in the mitochondria of healthy cells and emit red fluorescence.[16] In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[16]
Materials:
-
Fungal cell culture treated with this compound
-
JC-1 dye
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Staining:
-
Harvest fungal cells and wash with PBS.
-
Resuspend the cells in PBS and add JC-1 dye to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying this compound-induced apoptosis in fungal cells.
Fungal Apoptosis Signaling Pathway
Caption: Putative signaling pathway for this compound-induced apoptosis in fungal cells.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 3. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. TUNEL staining [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. promega.com [promega.com]
- 15. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 16. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Developing a Withaferin A-Based Drug Delivery System
These application notes provide a comprehensive guide for researchers and scientists involved in the development of drug delivery systems for Withaferin A, a bioactive steroidal lactone derived from Withania somnifera. The protocols outlined below cover the formulation of Withaferin A-loaded nanoparticles, their characterization, and evaluation of their therapeutic efficacy.
Introduction to Withaferin A and Drug Delivery
Withaferin A (WA) has demonstrated significant potential as a therapeutic agent, exhibiting anti-cancer, anti-inflammatory, and anti-angiogenic properties. However, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and potential off-target toxicity. Encapsulating WA into nanoparticle-based drug delivery systems can overcome these limitations by enhancing its solubility, improving its pharmacokinetic profile, and enabling targeted delivery to diseased tissues.
This document details the preparation and evaluation of a Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticle system for Withaferin A delivery. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery applications.
Experimental Protocols
This protocol describes the single emulsion-solvent evaporation method for formulating WA-loaded PLGA nanoparticles.
Materials:
-
Withaferin A (WA)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 10 mg of Withaferin A and 100 mg of PLGA in 2 mL of dichloromethane. This forms the organic phase.
-
Prepare a 2% w/v aqueous solution of poly(vinyl alcohol) (PVA). This will serve as the aqueous phase.
-
Add the organic phase to 10 mL of the aqueous PVA solution.
-
Emulsify the mixture by sonication on an ice bath for 2 minutes (30 seconds on, 10 seconds off cycles).
-
Continuously stir the resulting oil-in-water emulsion at room temperature overnight to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.
2.2.1. Particle Size and Zeta Potential:
-
Disperse the lyophilized nanoparticles in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2.2.2. Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Quantify the amount of encapsulated Withaferin A using High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
2.2.3. In Vitro Drug Release:
-
Disperse a known amount of WA-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) with 0.5% Tween 80 to maintain sink conditions.
-
Incubate the suspension at 37°C with constant shaking.
-
At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released Withaferin A in the collected aliquots by HPLC.
Data Presentation
Table 1: Physicochemical Properties of Withaferin A-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| WA-PLGA-NPs | 150 ± 10 | 0.15 ± 0.05 | -20 ± 2.5 | 85 ± 5 | 8.5 ± 0.5 |
| Empty PLGA-NPs | 140 ± 12 | 0.12 ± 0.03 | -22 ± 3.0 | N/A | N/A |
Table 2: In Vitro Release Profile of Withaferin A from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 2 | 15 ± 2 |
| 6 | 35 ± 3 |
| 12 | 55 ± 4 |
| 24 | 70 ± 5 |
| 48 | 85 ± 6 |
| 72 | 95 ± 5 |
Visualization of Mechanisms and Workflows
Caption: Workflow for the preparation of Withaferin A-loaded PLGA nanoparticles.
Caption: Key signaling pathways modulated by Withaferin A in cancer cells.
Caption: Experimental workflow for the in vitro evaluation of WA-PLGA nanoparticles.
Unveiling Microtubule Dynamics: A Practical Guide to In Vitro and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating Microtubule Dynamics with Novel Compounds
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated and presents a critical target for therapeutic intervention, particularly in oncology. The study of microtubule dynamics is therefore fundamental to understanding both basic cell biology and the mechanisms of action of potential drug candidates.
This document provides a comprehensive set of protocols for researchers to investigate the effects of novel compounds on microtubule dynamics, both in vitro and in cellular contexts. While these protocols are broadly applicable, it is important to note that the specific compound of interest, Wikstrol A , a biflavonoid isolated from Wikstroemia indica, is primarily recognized for its anti-HIV activity.[1] To date, there is no direct scientific evidence in the available literature to suggest that this compound directly modulates microtubule dynamics. However, other flavonoids, such as fisetin, have been shown to act as microtubule-stabilizing agents.[2]
Therefore, the following protocols are presented as a guide for the general investigation of a compound's effect on microtubules. Researchers interested in this compound would first need to perform preliminary assays to determine if it has any activity on tubulin polymerization or the microtubule network before proceeding with more detailed studies.
In Vitro Tubulin Polymerization Assay
This assay is a fundamental biochemical method to determine if a compound directly interacts with tubulin to either inhibit or enhance its polymerization into microtubules. The polymerization of tubulin in vitro can be monitored by an increase in light scattering (turbidity) at 340 nm.
Quantitative Data Summary: Hypothetical Compound 'X'
| Parameter | Control (DMSO) | Compound 'X' (10 µM) | Paclitaxel (10 µM) | Nocodazole (10 µM) |
| Vmax (mOD/min) | 5.0 | 2.5 (Inhibitor) / 10.0 (Stabilizer) | 15.0 | 1.5 |
| Plateau OD340 | 0.300 | 0.150 (Inhibitor) / 0.450 (Stabilizer) | 0.500 | 0.100 |
| IC50 / EC50 (µM) | N/A | To be determined | N/A | N/A |
Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Test compound (e.g., this compound) dissolved in DMSO
-
Control compounds: Paclitaxel (stabilizer), Nocodazole (destabilizer)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of the test compound and control compounds in G-PEM buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate on ice, add the appropriate volume of buffer, test compound, or control compound.
-
Add the cold tubulin solution to each well to initiate the reaction. The final volume should be 100 µL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the data to determine the maximum rate of polymerization (Vmax) and the final plateau of microtubule polymer mass.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This method allows for the direct visualization of the microtubule network in cultured cells, revealing any morphological changes induced by a test compound, such as microtubule bundling, depolymerization, or stabilization.
Quantitative Data Summary: Hypothetical Compound 'X'
| Parameter | Control (DMSO) | Compound 'X' (1 µM) | Paclitaxel (1 µM) | Nocodazole (1 µM) |
| Microtubule Integrity | Intact, fine network | Disrupted / Bundled | Dense, bundled network | Diffuse, depolymerized |
| Cell Shape | Normal, spread | Rounded / Irregular | Normal / Irregular | Rounded |
| Mitotic Spindle | Bipolar | Aberrant / Monopolar | Multipolar asters | No spindle |
Protocol: Immunofluorescence Staining of Microtubules
Materials:
-
Adherent cell line (e.g., HeLa, A549) cultured on glass coverslips
-
Complete cell culture medium
-
Test compound and controls
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound or controls at the desired concentrations for an appropriate time (e.g., 24 hours).
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with fixation buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Workflow for Immunofluorescence Staining
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Cell Cycle Analysis by Flow Cytometry
Microtubule-targeting agents often disrupt the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. Flow cytometry analysis of DNA content is a robust method to quantify this effect.
Quantitative Data Summary: Hypothetical Compound 'X'
| Cell Cycle Phase | Control (DMSO) | Compound 'X' (1 µM) |
| G0/G1 (%) | 60 | 20 |
| S (%) | 25 | 10 |
| G2/M (%) | 15 | 70 |
Protocol: Cell Cycle Analysis
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
Test compound and controls
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound or controls for a specified duration (e.g., 24 hours).
-
Harvest the cells (by trypsinization if adherent) and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to measure the DNA content.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway: Microtubule Disruption and G2/M Arrest
Caption: Signaling pathway from microtubule disruption to G2/M cell cycle arrest.
Disclaimer: The protocols and data presented herein are for illustrative purposes and should be adapted and optimized for specific experimental conditions and compounds. As stated, there is currently no direct evidence linking this compound to microtubule activity. Any investigation into this potential activity should be considered exploratory.
References
Troubleshooting & Optimization
Technical Support Center: Strategies to Enhance Bioavailability
Disclaimer: Information regarding a specific compound named "Wikstrol A" is not publicly available. The following technical support guide provides strategies to enhance the bioavailability of a hypothetical poorly soluble and poorly permeable compound, which we will refer to as "Compound W," drawing upon established principles and methodologies in pharmaceutical sciences. The experimental protocols and data are illustrative and should be adapted based on the actual physicochemical properties of the compound .
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges researchers may face when working to improve the bioavailability of poorly soluble and poorly permeable compounds like Compound W.
1. Issue: Low Aqueous Solubility of Compound W
-
Question: My compound (Compound W) shows very low solubility in aqueous media, leading to poor dissolution and low bioavailability. What strategies can I employ to overcome this?
-
Answer: Low aqueous solubility is a common challenge for many new chemical entities.[1][2][3][4][5] Several formulation strategies can be employed to enhance the solubility and dissolution rate of Compound W. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7][8] Techniques like micronization and nanosizing are effective.[2][7]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix to create an amorphous solid dispersion can significantly improve its solubility and dissolution.[7][9][10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[7][9][10]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug by forming inclusion complexes.[2][10]
-
2. Issue: Poor Permeability of Compound W Across Intestinal Epithelium
-
Question: Even after improving the solubility of Compound W, its absorption remains low. How can I address poor membrane permeability?
-
Answer: Poor permeability across the intestinal barrier is a significant hurdle for many drugs.[2][11][12] Strategies to overcome this include:
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[11][12][13][14][15][16] They can act by various mechanisms, such as disrupting the lipid bilayer or opening tight junctions.[12][15]
-
Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also enhance permeability and facilitate lymphatic transport, which can help bypass first-pass metabolism.[9][10]
-
Nanoparticle Formulations: Nanoparticles can be engineered to improve drug transport across the intestinal mucosa through various mechanisms, including enhanced mucoadhesion and cellular uptake.[1][6][17]
-
3. Issue: Rapid Metabolism of Compound W
-
Question: Compound W is extensively metabolized in the liver (high first-pass effect), reducing its systemic availability. What can be done to mitigate this?
-
Answer: High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.[2] Potential strategies include:
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of the specific metabolic enzymes (e.g., CYP450 enzymes) responsible for the drug's metabolism can increase its bioavailability. However, this approach must be carefully evaluated for potential drug-drug interactions.[11]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a prodrug can protect it from premature metabolism. The prodrug is then converted to the active drug in the body.[2][7]
-
Alternative Routes of Administration: Bypassing the portal circulation through routes like transdermal, buccal, or sublingual administration can avoid first-pass metabolism.[11]
-
Lymphatic Targeting: As mentioned, certain lipid-based formulations can promote lymphatic absorption, which also bypasses the liver.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of Compound W-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic compound like Compound W into liposomes.[18]
-
Materials:
-
Compound W
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve Compound W, PC, and CH in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to CH is typically 2:1.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated Compound W by centrifugation or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vitro Drug Release Study Using a Dialysis Method
This protocol is used to assess the release profile of Compound W from a nanoparticle or liposomal formulation.[19][20][21][22]
-
Materials:
-
Compound W formulation (e.g., liposomes)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS with a small amount of surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
-
Procedure:
-
Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known amount of the Compound W formulation into the dialysis bag and seal both ends.
-
Place the dialysis bag in a vessel containing a defined volume of the release medium.
-
Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[22]
-
Analyze the concentration of Compound W in the collected samples using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 3: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for an in vivo study in an animal model (e.g., rats) to compare the bioavailability of a new formulation of Compound W against a control.[23][24][25][26][27]
-
Study Design: A randomized crossover design is often preferred as it minimizes inter-subject variability.[25][26]
-
Animals: Healthy adult male Sprague-Dawley rats.
-
Groups:
-
Group 1: Receives the control formulation (e.g., Compound W suspension).
-
Group 2: Receives the test formulation (e.g., Compound W-loaded nanoparticles).
-
-
Washout Period: A sufficient period between treatments (at least 5-7 half-lives of the drug) to ensure complete elimination of the drug from the previous treatment.[26]
-
-
Procedure:
-
Fast the animals overnight before dosing but allow free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of Compound W using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for each formulation.[27]
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different Compound W Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Compound W Suspension | > 2000 | -5.2 ± 1.3 | N/A | N/A |
| Compound W Nanocrystals | 250 ± 50 | -15.8 ± 2.1 | N/A | > 90 |
| Compound W Liposomes | 120 ± 20 | -25.4 ± 3.5 | 85 ± 5 | 10 ± 2 |
| Compound W-SEDDS | < 50 (emulsion droplet size) | -8.1 ± 1.9 | > 98 | 15 ± 3 |
Table 2: Pharmacokinetic Parameters of Compound W Formulations in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Compound W Suspension | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| Compound W Nanocrystals | 450 ± 90 | 1.5 | 3450 ± 560 | 352 |
| Compound W Liposomes | 380 ± 75 | 2.5 | 4120 ± 620 | 420 |
| Compound W-SEDDS | 620 ± 110 | 1.0 | 5880 ± 750 | 600 |
Visualizations
Caption: Workflow for the development and evaluation of bioavailability-enhanced formulations.
Caption: Hypothetical signaling pathway potentially modulated by Compound W.
References
- 1. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 13. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 15. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jocpr.com [jocpr.com]
- 18. academic.oup.com [academic.oup.com]
- 19. 2.16. In Vitro Drug Release Study [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pharmacy180.com [pharmacy180.com]
- 24. slideshare.net [slideshare.net]
- 25. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 27. Bioavailability and Bioequivalence in Drug Development [raptimresearch.com]
Preventing Wikstrol A precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Wikstrol A in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound precipitated after I added it to my cell culture medium. What are the common causes and how can I prevent this?
A1: Precipitation of this compound, a flavonoid compound, is a common issue due to its hydrophobic nature and poor water solubility. The primary causes include exceeding its solubility limit in the final culture medium, improper solvent use, and suboptimal stock solution preparation.
To prevent precipitation, consider the following troubleshooting steps:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare your stock solution. | DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds, making it suitable for many flavonoids that are poorly soluble in water. |
| Stock Concentration | Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM). | A higher stock concentration allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with an ideal target of ≤0.1%.[1] | High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous medium. |
| Dilution Method | Add the this compound stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium. | This rapid mixing helps to disperse the compound quickly and evenly, reducing the likelihood of localized high concentrations that can lead to precipitation. |
| Working Concentration | Start with the lowest effective concentration of this compound in your experiments and perform a dose-response curve to determine the optimal concentration. | This minimizes the amount of compound needed and reduces the risk of precipitation. |
| Use of Serum | If your experiment allows, use a serum-containing medium. | Components in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution. |
| Solubility Enhancers | Consider using solubility enhancers like β-cyclodextrins.[1] | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions for cell culture applications is high-quality, sterile, anhydrous DMSO.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize cytotoxicity and prevent precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). Attempting to dissolve it directly in these solvents will likely result in precipitation.
Q5: How can I increase the solubility of this compound in my cell culture medium?
A5: To enhance the solubility of this compound, you can utilize β-cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions.
Q6: What should I do if I still observe precipitation after following the recommended procedures?
A6: If precipitation persists, consider the following:
-
Lower the final concentration of this compound: Your desired concentration may still be above its solubility limit in the final medium.
-
Optimize the β-cyclodextrin concentration: If you are using a solubility enhancer, you may need to adjust its concentration.
-
Filter the final medium: After adding this compound, you can filter the medium through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells. However, be aware that this may reduce the actual concentration of the compound in the medium.
-
Prepare fresh stock solutions: Ensure your DMSO is anhydrous and your this compound powder has been stored correctly to prevent degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Cultured cells in appropriate vessels
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of this compound stock solution needed to achieve the final concentration in your total culture volume. Ensure the final DMSO concentration remains below 0.5% (ideally ≤0.1%).
-
While gently swirling or vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix thoroughly to ensure a homogenous solution.
-
Remove the existing medium from your cells and replace it with the this compound-containing medium.
-
Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate set of cells.
-
Incubate the cells for the desired treatment period.
-
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound in HIV-1 Reactivation
This compound, similar to the related compound Wikstrol B, is proposed to reactivate latent HIV-1 through the activation of the canonical NF-κB signaling pathway. This pathway plays a crucial role in the transcription of HIV-1 genes.
References
Optimizing Wikstrol A Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Wikstrol A in in vitro assays. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For initial screening, a broad concentration range is recommended to determine the optimal dose-response. A common starting point for novel compounds like this compound is to perform a serial dilution, often in the range of 0.1 µM to 100 µM. The selection of a specific range should also be guided by the anticipated potency of the compound and the sensitivity of the assay. It is crucial to test a wide range of concentrations to establish an accurate IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[1][2]
Q2: How do I address the poor solubility of this compound in aqueous media?
A2: Poor solubility is a common challenge in in vitro assays.[3][4] To address this, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the final desired concentrations. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] If precipitation still occurs, consider using solubilizing agents like Tween-20 or Triton X-100 for enzyme assays, though caution is advised in cell-based assays as detergents can be toxic to cells.[5]
Q3: What are the signs of this compound-induced cytotoxicity in my cell-based assays?
A3: Cytotoxicity can manifest as changes in cell morphology (e.g., rounding, detachment), reduced cell viability, and inhibition of cell growth.[6][7] It is essential to perform a cytotoxicity assay in parallel with your functional assays to distinguish between the specific inhibitory effects of this compound and general toxicity.[6] Assays such as MTT, XTT, or trypan blue exclusion can be used to quantify cell viability.[6][8] The 50% cytotoxic concentration (CC50) should be determined to establish a therapeutic window.[9]
Q4: How can I differentiate between the anti-inflammatory and anti-HIV activities of this compound?
A4: To dissect these two activities, specific in vitro assays targeting different mechanisms are required.
-
For anti-inflammatory activity: Assays that measure the inhibition of inflammatory mediators are suitable. This can include measuring the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or assessing the reduction of protein denaturation.[10][11]
-
For anti-HIV activity: Assays that quantify the inhibition of viral replication are used. Single-round infectivity assays are often preferred over multi-round assays for their accuracy.[12] These assays can measure the reduction in viral entry or the activity of viral enzymes like reverse transcriptase.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent compound concentration due to precipitation. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for precipitation before adding to the assay. Consider a kinetic solubility assay to determine the compound's solubility under your specific experimental conditions.[3] |
| No observable effect of this compound | The concentration range is too low. | Test higher concentrations of this compound. Ensure the chosen assay is sensitive enough to detect the expected effect. |
| The compound is inactive in the chosen assay. | Verify the mechanism of action of this compound and select an appropriate assay. | |
| High background noise in the assay | Interference from the compound itself (e.g., autofluorescence). | Run a control with this compound in the absence of cells or the target enzyme to measure any intrinsic signal. |
| Unexpected cell death at low concentrations | Contamination of the compound stock. | Filter-sterilize the this compound stock solution. |
| The cell line is particularly sensitive to the compound or solvent. | Lower the final DMSO concentration. Test the compound on a different cell line. |
Experimental Protocols
Protocol 1: Determination of IC50 for Anti-Inflammatory Activity (Protein Denaturation Inhibition Assay)
This assay assesses the ability of this compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a hallmark of inflammation.[10][14]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
This compound
-
Diclofenac sodium (positive control)
-
DMSO
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PBS to achieve final concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Prepare a 1% w/v solution of BSA in PBS.
-
In a reaction tube, mix 0.5 mL of the BSA solution with 0.5 mL of the this compound dilution.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.
-
The positive control should contain 0.5 mL of BSA solution and 0.5 mL of a standard anti-inflammatory drug solution (e.g., diclofenac sodium).
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce protein denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Determination of EC50 for Anti-HIV Activity (Single-Round Infectivity Assay)
This assay measures the ability of this compound to inhibit the entry and replication of HIV-1 in a single cycle of infection.
Materials:
-
HIV-1 pseudovirus (e.g., expressing luciferase or GFP)
-
Target cells (e.g., TZM-bl cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Known anti-HIV drug (e.g., Zidovudine) as a positive control
-
DMSO
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.5%.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubate for 48-72 hours.
-
If using a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
If using a GFP reporter virus, harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry.
-
Calculate the percentage of inhibition relative to the virus control (no drug).
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.[6][8]
Materials:
-
Target cells
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the same duration as the functional assay (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the CC50 value.
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory signaling pathway for this compound.
References
- 1. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. kosheeka.com [kosheeka.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 11. journalajrb.com [journalajrb.com]
- 12. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
Addressing off-target effects of Wikstrol A in cellular models
Welcome to the Technical Support Center for Wikstrol B. This resource is designed for researchers, scientists, and drug development professionals utilizing Wikstrol B in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Wikstrol B?
Wikstrol B is a biflavonoid isolated from Wikstroemia indica. Its primary on-target effect in the context of HIV research is the reactivation of latent HIV-1. It achieves this by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the transactivation of the HIV-1 Long Terminal Repeat (LTR).[1] This activity is crucial for the "shock and kill" strategy in HIV eradication, where latent viruses are reactivated and then targeted for elimination.
Q2: I am observing higher-than-expected cytotoxicity in my cell line after treatment with Wikstrol B. What could be the cause?
While Wikstrol B has been reported to have minimal cytotoxicity at effective concentrations for HIV-1 reactivation, several factors could contribute to increased cell death:[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cellular model.
-
Off-Target Kinase Inhibition: Biflavonoids have been known to interact with various kinases. Off-target inhibition of essential cellular kinases could lead to cytotoxicity.
-
Prolonged NF-κB Activation: While activation of NF-κB is the on-target effect, sustained and excessive activation can lead to pro-inflammatory responses and apoptosis in certain cellular contexts.
-
Compound Purity and Stability: Ensure the purity of your Wikstrol B stock and proper storage to avoid degradation products that might be more toxic.
Q3: My results show inconsistent NF-κB activation upon Wikstrol B treatment. What are the possible reasons?
Inconsistent NF-κB activation can be a frustrating issue. Here are some potential causes and troubleshooting steps:
-
Cellular State: The activation state of the NF-κB pathway can be influenced by cell density, passage number, and overall cell health. Ensure consistent cell culture conditions for all experiments.
-
Reagent Variability: Check the consistency of your reagents, including cell culture media, serum, and the Wikstrol B stock solution.
-
Timing of Analysis: The kinetics of NF-κB activation are transient. Perform a time-course experiment to identify the peak activation window in your specific cell model.
-
Assay Sensitivity: The method used to measure NF-κB activation (e.g., reporter assay, Western blot for phospho-p65, immunofluorescence) has varying sensitivity. Consider using a combination of methods for robust validation.
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of Wikstrol B and not an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of drug research. Here are some strategies:
-
Rescue Experiments: If Wikstrol B's effect is truly mediated by NF-κB, then co-treatment with a specific NF-κB inhibitor should rescue the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete key components of the NF-κB pathway (e.g., p65/RelA). If the effect of Wikstrol B is diminished in these cells, it confirms on-target activity.
-
Use of Analogs: If available, test structural analogs of Wikstrol B with varying potencies for NF-κB activation. A correlation between the potency of the analogs and the observed phenotype strengthens the on-target hypothesis.
-
Global Omics Analysis: Techniques like RNA-seq and proteomics can provide a broader view of the cellular response to Wikstrol B, helping to identify unexpected pathway perturbations.
Troubleshooting Guides
Problem: Unexpected Changes in Gene or Protein Expression Unrelated to the NF-κB Pathway
Possible Cause: Off-target effects of Wikstrol B on other signaling pathways or transcriptional machinery.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected gene/protein expression changes.
Problem: High Variability in Cytotoxicity Measurements
Possible Cause: Inconsistent experimental setup or underlying cellular heterogeneity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cytotoxicity assay variability.
Quantitative Data Summary
Table 1: Hypothetical Kinase Off-Target Profile of Wikstrol B
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Potential Implication |
| IKKα | 15% | 45% | On-target pathway related |
| IKKβ | 20% | 55% | On-target pathway related |
| MAPK1 | 5% | 30% | Off-target, potential effects on proliferation |
| CDK2 | 2% | 25% | Off-target, potential effects on cell cycle |
| SRC | 8% | 40% | Off-target, potential effects on cell signaling |
| PI3Kα | 3% | 28% | Off-target, potential effects on cell survival |
Table 2: Example RNA-seq Data Highlighting Potential Off-Target Effects
| Gene | Log2 Fold Change (Wikstrol B vs. Vehicle) | Adjusted p-value | Associated Pathway |
| NFKBIA | 2.5 | < 0.001 | NF-κB Signaling (On-target) |
| IL-6 | 3.1 | < 0.001 | NF-κB Signaling (On-target) |
| JUN | 1.8 | 0.005 | MAPK Signaling (Potential Off-target) |
| CCND1 | -1.5 | 0.01 | Cell Cycle (Potential Off-target) |
| AKT1 | -1.2 | 0.02 | PI3K-Akt Signaling (Potential Off-target) |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Activation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with Wikstrol B at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65 (Ser536) and total p65 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with Wikstrol B or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot for the protein of interest.
-
Analysis: Compare the amount of soluble protein at different temperatures between the drug-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Protocol 3: Kinome Profiling
-
Lysate Preparation: Prepare cell lysates from Wikstrol B-treated and control cells.
-
Kinase Assay: Use a commercial kinome profiling service or an in-house kinase activity assay platform (e.g., peptide arrays). This typically involves incubating the cell lysate with a library of kinase substrates and ATP.
-
Data Analysis: Measure the phosphorylation of each substrate to determine the activity of a wide range of kinases. Compare the kinome profiles of treated and control samples to identify kinases that are inhibited or activated by Wikstrol B.
Signaling Pathway Diagrams
Caption: On-target NF-κB signaling pathway activation by Wikstrol B.
Caption: Potential off-target kinase inhibition by Wikstrol B.
References
Technical Support Center: Troubleshooting Inconsistent Results in Wikstrol A Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wikstrol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-HIV activity?
This compound is a biflavonoid compound isolated from the roots of Wikstroemia indica. It has been reported to exhibit anti-HIV-1 activity with a half-maximal inhibitory concentration (IC50) of 67.8 µM[1]. Biflavonoids from Wikstroemia indica and other plant sources have been investigated for their potential as antiviral agents.
Q2: What is the likely mechanism of action for this compound's anti-HIV activity?
While the precise mechanism of this compound is still under investigation, studies on its closely related congener, Wikstrol B, suggest potential mechanisms of action. Wikstrol B has been shown to reactivate latent HIV-1 through the NF-κB signaling pathway. Additionally, it can inhibit HIV-1 replication by blocking the Vif-mediated degradation of the antiviral protein APOBEC3G. It is plausible that this compound may share one or both of these mechanisms.
Q3: What are the common assays used to evaluate the anti-HIV activity of this compound?
Common in vitro assays to determine the anti-HIV efficacy of compounds like this compound include:
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of the HIV-1 RT enzyme, which is crucial for the conversion of viral RNA into DNA.
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.
-
Cytotoxicity Assays (e.g., MTT Assay): These assays are essential to determine the concentration at which the compound becomes toxic to the host cells. This is crucial for calculating the selectivity index (SI).
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments with natural products like this compound can arise from various factors, from the compound itself to the experimental setup. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in IC50 Values for Anti-HIV Activity
Possible Causes:
-
Compound Purity and Stability: Natural products can vary in purity between batches. This compound may also be unstable under certain storage or experimental conditions (e.g., exposure to light, improper pH).
-
Inconsistent Cell Health: The physiological state of the host cells used in the assay (e.g., passage number, confluency, contamination) can significantly impact viral replication and the compound's effect.
-
Assay-Specific Variability: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results, particularly in sensitive assays like ELISA.
-
Cytotoxicity of this compound: At higher concentrations, the observed "antiviral effect" might be due to the compound killing the host cells rather than specifically inhibiting the virus.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the purity of your this compound batch using analytical techniques like HPLC.
-
Ensure proper storage conditions (e.g., -20°C, protected from light).
-
Prepare fresh stock solutions for each experiment.
-
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are healthy and at the optimal confluency for infection.
-
Regularly test for mycoplasma contamination.
-
-
Optimize and Standardize Assay Protocols:
-
Create and strictly follow detailed standard operating procedures (SOPs) for all assays.
-
Use calibrated pipettes and ensure accurate dilutions.
-
Include appropriate positive and negative controls in every experiment.
-
-
Assess Cytotoxicity:
-
Always run a parallel cytotoxicity assay (e.g., MTT assay) using the same cell line and compound concentrations as in your antiviral assay.
-
Calculate the 50% cytotoxic concentration (CC50) to determine the therapeutic window of this compound.
-
Issue 2: Discrepancy Between Reverse Transcriptase (RT) Inhibition and p24 Antigen Reduction
Possible Causes:
-
Multiple Mechanisms of Action: this compound might inhibit HIV replication at a step other than or in addition to reverse transcription. For example, it could interfere with viral entry, integration, or maturation.
-
Timing of Compound Addition: The effectiveness of an antiviral compound can depend on when it is added to the cells relative to the time of infection.
-
Assay Sensitivity: The RT assay and p24 ELISA have different sensitivities and dynamic ranges.
Troubleshooting Steps:
-
Time-of-Addition Experiment: To pinpoint the stage of the viral life cycle affected by this compound, perform a time-of-addition study. Add the compound at different time points before and after viral infection and measure the effect on viral replication.
-
Explore Other Mechanisms: Consider performing other mechanism-of-action assays, such as viral entry assays or integrase inhibition assays.
-
Assay Validation: Ensure both your RT and p24 assays are properly validated with known inhibitors to confirm they are performing as expected.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for organizing your experimental results.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Target Cell Line | Virus Strain | Assay Method | Reference |
| This compound | 67.8 | Not Reported | Not Reported | Not Specified | HIV-1 | Not Specified | [1] |
Table 2: Cytotoxicity of Biflavonoids from Wikstroemia indica (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3'-hydroxydaphnodorin A | HepG2 | 65.5 ± 11.4 | [2][3] |
| 3'-hydroxydaphnodorin A | CNE2 | 53.6 ± 10.1 | [2][3] |
| Daphnoretin | HeLa | 28.89 | [4] |
Note: The cytotoxicity values above are for different biflavonoids from the same plant and are provided for context. The CC50 for this compound has not been reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments. These should be optimized for your specific laboratory conditions and cell lines.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
Principle: This assay measures the activity of HIV-1 RT by quantifying the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand using a poly(A) template and an oligo(dT) primer. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
DIG-dUTP and other dNTPs
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Lysis buffer
-
Wash buffer
-
Stop solution
-
This compound stock solution
-
Positive control (e.g., Nevirapine)
Protocol:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Prepare serial dilutions of this compound and the positive control.
-
Reaction Mixture Preparation: In each well of a reaction plate, add the reaction buffer, template/primer mix, and dNTP/DIG-dUTP mix.
-
Compound Addition: Add the serially diluted this compound, positive control, or vehicle control (e.g., DMSO) to the respective wells.
-
Enzyme Addition: Add the diluted HIV-1 RT to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Transfer to ELISA Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate.
-
Binding: Incubate the plate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
p24 Antigen Capture ELISA
Principle: This sandwich ELISA quantifies the amount of HIV-1 p24 antigen in cell culture supernatants. Wells are coated with a capture antibody specific for p24. The sample is added, and any p24 present binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin-HRP and a colorimetric substrate.
Materials:
-
p24 capture antibody-coated 96-well plate
-
Cell culture supernatants from HIV-1 infected cells treated with this compound
-
Recombinant p24 standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Lysis buffer (for disrupting virions)
Protocol:
-
Sample Preparation: Collect supernatants from HIV-1 infected cells treated with various concentrations of this compound. Lyse the virions in the supernatant by adding lysis buffer and incubating.
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant p24 standard.
-
Add Samples and Standards: Add the prepared samples and standards to the wells of the p24 capture plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Add Detection Antibody: Add the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP: Add the streptavidin-HRP to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Add Substrate: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the p24 standards. Use the standard curve to calculate the concentration of p24 in each sample. Calculate the percentage of p24 reduction for each concentration of this compound compared to the untreated control. Determine the EC50 value.
MTT Cytotoxicity Assay
Principle: This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., MT-4, CEM-SS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control for cytotoxicity (e.g., doxorubicin)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound and the positive control to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate and Mix: Incubate the plate for a further 15 minutes to 4 hours with gentle shaking to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Wikstrol A Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of Wikstrol A degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary degradation pathways include:
-
Hydrolysis: Cleavage of the ester and amide bonds, leading to the formation of this compound-Acid and this compound-Amine.
-
Oxidation: Oxidation of the tertiary amine and the benzylic position, resulting in the formation of this compound N-Oxide and this compound-Ketone.
-
Photolysis: Photolytic cleavage of the ether linkage, yielding this compound-Phenol and a smaller aromatic fragment.
Q2: What are the common degradation products of this compound I should expect to see?
A2: Under forced degradation conditions, the most commonly observed degradation products are this compound-Acid, this compound-Amine, this compound N-Oxide, this compound-Ketone, and this compound-Phenol. Their formation is dependent on the specific stress conditions applied.
Q3: My HPLC chromatogram shows several unexpected peaks during a this compound stability study. How can I identify them?
A3: Unexpected peaks in your chromatogram likely correspond to degradation products. To identify these, it is recommended to perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions.[1][2][3] The retention times of the peaks generated in these studies can be compared to the unknown peaks in your stability sample. For definitive identification, techniques like LC-MS and NMR are essential for structure elucidation.[4]
Q4: I am observing significant degradation of this compound even under mild storage conditions. What could be the cause?
A4: Significant degradation under mild conditions could be due to several factors:
-
Inherent Instability: this compound may be inherently unstable in the formulation matrix.
-
Excipient Interaction: An excipient in your formulation might be reacting with this compound.
-
Inappropriate Storage: The storage conditions (e.g., temperature, humidity, light exposure) may not be suitable for this compound.[5]
-
Container Closure System: The packaging may not provide adequate protection from environmental factors.
A systematic investigation including excipient compatibility studies and re-evaluation of storage conditions is recommended.
Troubleshooting Guides
Problem 1: Poor separation of this compound and its degradation products in HPLC.
-
Possible Cause: The HPLC method is not optimized for resolving all compounds.
-
Troubleshooting Steps:
-
Gradient Modification: Adjust the gradient slope and composition of the mobile phase. A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: Experiment with a different column stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
pH of Mobile Phase: Modify the pH of the aqueous mobile phase to alter the ionization state of this compound and its degradation products, which can significantly impact retention and selectivity.
-
Temperature: Adjust the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may affect the stability of some compounds.
-
Problem 2: Inconsistent quantification of degradation products.
-
Possible Cause: Issues with sample preparation, instrument variability, or the stability of the degradation products themselves.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure the sample preparation method is robust and reproducible. Check for complete dissolution and avoid conditions that could cause further degradation.
-
Internal Standard: Use an appropriate internal standard to correct for variations in injection volume and detector response.
-
Standard Stability: Verify the stability of your analytical standards for the degradation products. They may also degrade over time.
-
Instrument Performance: Perform system suitability tests before each run to ensure the HPLC system is performing optimally.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Degradation (%) | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | This compound-Acid, this compound-Amine |
| 0.1 M NaOH, 60°C, 24h | 28.5 | This compound-Acid |
| 3% H₂O₂, RT, 24h | 18.7 | This compound N-Oxide, this compound-Ketone |
| Photostability (ICH Q1B), 25°C | 12.1 | This compound-Phenol |
Table 2: Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.8 |
| This compound-Acid | 8.2 |
| This compound-Amine | 5.5 |
| This compound N-Oxide | 12.1 |
| This compound-Ketone | 14.3 |
| This compound-Phenol | 10.9 |
Experimental Protocols
1. Forced Degradation Protocol
-
Objective: To generate the likely degradation products of this compound.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Dissolve this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile:water) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
2. Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound and its degradation products.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Mandatory Visualization
Caption: Degradation pathways of this compound under different stress conditions.
Caption: Workflow for the analysis of this compound degradation products.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. almacgroup.com [almacgroup.com]
Technical Support Center: Overcoming Wikstrol A Resistance in Fungal Strains
Disclaimer: Wikstrol A is a known antifungal agent that functions by inhibiting microtubule polymerization.[1][2] As of late 2025, specific documented cases and detailed molecular mechanisms of resistance to this compound in fungal strains are not extensively reported in publicly available scientific literature. Therefore, this guide is based on established principles of antifungal drug resistance, particularly concerning agents that target microtubules, such as benzimidazoles and griseofulvin.[3][4][5][6][7] The troubleshooting steps, proposed mechanisms, and experimental protocols are intended as a scientifically guided framework for researchers encountering suspected this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antifungal agent that inhibits the polymerization of microtubules.[1][2] Microtubules are essential components of the fungal cytoskeleton, playing crucial roles in mitosis, cell division, and intracellular transport. By disrupting microtubule formation, this compound leads to morphological deformation and inhibits fungal growth.[1][2]
Q2: My fungal strain, previously susceptible to this compound, is now showing reduced sensitivity. What are the potential reasons?
Reduced susceptibility to this compound, also known as acquired resistance, can arise from several factors. Based on resistance mechanisms observed for other microtubule inhibitors, the most probable cause is a genetic mutation in the fungal strain.[7][8][9] Other contributing factors could include experimental variability or biofilm formation.
Q3: What are the likely molecular mechanisms of this compound resistance?
While specific research on this compound is limited, we can infer potential resistance mechanisms from other microtubule-targeting antifungals:
-
Target Site Modification: The most common mechanism of resistance to microtubule inhibitors is the alteration of the drug's target protein.[8][10] For this compound, this would likely involve mutations in the genes encoding α- or β-tubulin, the building blocks of microtubules.[3][4][7] These mutations can reduce the binding affinity of this compound to tubulin, rendering the drug less effective.
-
Overexpression of the Target: An increase in the production of tubulin could potentially sequester the drug, requiring higher concentrations of this compound to achieve the same inhibitory effect.
-
Drug Efflux Pumps: Fungal cells can develop resistance by actively pumping the drug out of the cell using transporter proteins, such as ATP-binding cassette (ABC) transporters.[11] This mechanism reduces the intracellular concentration of this compound to sub-lethal levels.
-
Alterations in Drug Metabolism: The fungal strain may evolve enzymatic pathways that modify or degrade this compound, inactivating the compound.
Troubleshooting Guide for Suspected this compound Resistance
If you suspect your fungal strain has developed resistance to this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Conditions
-
Confirm Drug Concentration and Integrity: Ensure that the stock solution of this compound is at the correct concentration and has been stored properly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Standardize Inoculum: Use a consistent and standardized inoculum size for your susceptibility assays, as variations can affect the minimum inhibitory concentration (MIC) values.
-
Culture Conditions: Verify that the growth medium, temperature, and incubation time are consistent with previous experiments and appropriate for the fungal species.
Step 2: Perform Antifungal Susceptibility Testing (AST)
-
Determine the Minimum Inhibitory Concentration (MIC): Conduct a broth microdilution or agar dilution assay to quantitatively determine the MIC of this compound against your fungal strain. Compare the new MIC value to the baseline MIC for the susceptible parent strain. A significant increase in the MIC is a strong indicator of resistance.
Step 3: Investigate the Mechanism of Resistance
-
Sequence the Tubulin Genes: Since target site modification is a primary mechanism of resistance for microtubule inhibitors, sequence the α- and β-tubulin genes of the resistant strain. Compare the sequences to the parent strain to identify any mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of tubulin genes and genes encoding known efflux pump proteins. Upregulation of these genes in the resistant strain can suggest the resistance mechanism.
-
Synergy Testing: Perform checkerboard assays with known efflux pump inhibitors (e.g., verapamil) to see if they restore susceptibility to this compound. A synergistic effect would indicate the involvement of efflux pumps.
Data Presentation: Quantitative Analysis of Resistance
Table 1: Example of Antifungal Susceptibility Testing Results
| Fungal Strain | This compound MIC (µM) | Fold Change in MIC |
| Parent Strain (Susceptible) | 75 | - |
| Resistant Isolate 1 | 600 | 8 |
| Resistant Isolate 2 | >1200 | >16 |
Table 2: Summary of Molecular Analysis of Resistant Strains
| Fungal Strain | β-tubulin Mutation | Fold Increase in β-tubulin Gene Expression | Fold Increase in ABC Transporter Gene Expression |
| Parent Strain | None | 1.0 | 1.0 |
| Resistant Isolate 1 | Phe167Tyr | 1.2 | 6.5 |
| Resistant Isolate 2 | His6Tyr | 8.0 | 1.5 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Prepare Fungal Inoculum: Grow the fungal strain in liquid culture and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Drug Plates: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the x-axis and a potential synergistic agent (e.g., an efflux pump inhibitor or another antifungal) along the y-axis.
-
Inoculation and Incubation: Inoculate the plate with the resistant fungal strain and incubate as described for the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction. A FICI of ≤ 0.5 is considered synergistic.[12][13][14][15]
Visualization of Concepts
Caption: Troubleshooting workflow for investigating suspected this compound resistance.
Caption: Inferred signaling pathway and resistance mechanisms for this compound.
Strategies to Overcome this compound Resistance
1. Combination Therapy
The use of synergistic drug combinations is a promising strategy to overcome antifungal resistance.[12][13][14][15]
-
With Other Antifungal Classes: Combine this compound with an antifungal agent that has a different mechanism of action. For example, pairing it with an azole (inhibits ergosterol synthesis) or an echinocandin (inhibits cell wall synthesis) could create a potent synergistic effect.
-
With Efflux Pump Inhibitors: If resistance is mediated by efflux pumps, co-administration of an efflux pump inhibitor could restore the efficacy of this compound.
-
With Compounds Targeting Stress Response Pathways: Fungal cells under drug-induced stress activate survival pathways. Inhibiting these pathways can re-sensitize the fungus to the primary drug.
2. Development of Novel Analogs
Synthesizing new analogs of this compound that can bind to the mutated target with higher affinity or are not recognized by efflux pumps is a long-term strategy.
3. Alternative Therapies
If resistance to this compound is confirmed and cannot be overcome, consider switching to an alternative antifungal agent with a different mechanism of action, guided by comprehensive antifungal susceptibility testing of the resistant isolate.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Antifungal, antimitotic and anti-HIV-1 agents from the roots of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal Resistance and New Strategies to Control Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential mechanisms of resistance to microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
- 14. Novel Combinations of Agents Targeting Translation That Synergistically Inhibit Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the permeability of Wikstrol A across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the permeability of Wikstrol A across cell membranes. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a naturally occurring compound with the chemical formula C30H22O10. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 542.5 g/mol | [1] |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 10 | [1] |
XLogP3 is a computed measure of lipophilicity. A value of 4.2 suggests that this compound is a relatively lipophilic molecule.
Q2: What are the main challenges in delivering this compound into cells?
Like many other pentacyclic triterpenoids, this compound's therapeutic potential is likely hindered by poor water solubility and low bioavailability.[2][3] These characteristics can lead to inefficient transport across the cell membrane, limiting its intracellular concentration and, consequently, its therapeutic efficacy.
Q3: What are the primary strategies to enhance the cell membrane permeability of this compound?
Several strategies can be employed to improve the cellular uptake of hydrophobic compounds like this compound:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and transport across cell membranes.[2][4]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more permeable "prodrug" that converts to the active compound inside the cell can enhance its delivery.[5][6]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound, thereby improving its availability for absorption.[7][8]
Troubleshooting Guides
Low Permeability in In Vitro Assays (e.g., Caco-2 Assay)
Problem: I am observing very low apparent permeability (Papp) for this compound in my Caco-2 cell permeability assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | - Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤1%).- Include Bovine Serum Albumin (BSA) in the assay buffer to improve the solubility of lipophilic compounds and reduce non-specific binding to the assay plates.[9] |
| Low post-assay recovery | - Low recovery may indicate issues with solubility, non-specific binding, metabolism by Caco-2 cells, or accumulation within the cell monolayer.[9]- To investigate, quantify the amount of this compound in the donor and acceptor compartments, as well as in cell lysates, at the end of the experiment. |
| Active efflux by transporters | - Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump compounds out of the cell.[10]- Perform a bidirectional permeability assay (measuring transport from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[9]- Include known inhibitors of efflux pumps (e.g., verapamil for P-gp) to see if the permeability of this compound increases.[10] |
| Compromised cell monolayer integrity | - Verify the integrity of your Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).[10]- Perform a Lucifer Yellow rejection assay to check for paracellular leakage.[10] |
Data Presentation: Enhancing Triterpenoid Permeability
The following tables summarize quantitative data from studies on triterpenoids structurally similar to this compound, demonstrating the effectiveness of different permeability enhancement strategies.
Table 1: Enhancement of Oleanolic Acid Permeability using Solid Dispersions [11]
| Formulation | Apparent Permeability (Pe) (cm/s) | Fold Increase vs. OA |
| Oleanolic Acid (OA) | 1.5 x 10⁻⁵ | 1.0 |
| OA-Poloxamer 188 Solid Dispersion | 3.0 x 10⁻⁵ | 2.0 |
| OA-Poloxamer 407 Solid Dispersion | 4.5 x 10⁻⁵ | 3.0 |
| OA-γ-Cyclodextrin Solid Dispersion | 3.8 x 10⁻⁵ | 2.5 |
Table 2: Enhancement of Betulinic Acid Bioavailability with Nanoparticles [12]
| Formulation | Half-life (h) | Fold Increase vs. BA |
| Betulinic Acid (BA) | 0.5 | 1.0 |
| BA-loaded PLGA-mPEG Nanoparticles | 3.6 | 7.2 |
Table 3: Enhancement of Chrysin Permeability with Cyclodextrins in Caco-2 Cells [1][7]
| Formulation (1:2 molar ratio) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase vs. Chrysin |
| Chrysin | ~0.5 | 1.0 |
| Chrysin:β-Cyclodextrin | ~0.8 | 1.6 |
| Chrysin:HP-β-Cyclodextrin | ~1.2 | 2.4 |
| Chrysin:SBE-β-Cyclodextrin | ~1.5 | 3.0 |
| Chrysin:RM-β-Cyclodextrin | ~2.5 | 5.0 |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes containing the hydrophobic drug this compound.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phosphatidylcholine like DMPC, DPPC, or DSPC, and cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[13][14]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[15]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the concentration of this compound using a suitable analytical method (e.g., HPLC).[14]
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This method is suitable for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.
-
Preparation of Organic Phase:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F127) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of this compound, forming nanoparticles.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension at room temperature for several hours or overnight to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
Wash and concentrate the nanoparticles by ultracentrifugation and resuspension in deionized water to remove excess stabilizer and unencapsulated drug.
-
-
Characterization:
-
Analyze the particle size, size distribution, and morphology using DLS and electron microscopy (SEM or TEM).
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content.
-
Protocol 3: Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict the intestinal absorption of drugs.[8]
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until they form a confluent and differentiated monolayer (typically 18-22 days).[9]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers to ensure the formation of tight junctions.
-
Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test solution containing this compound (at a known concentration) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.[9]
-
-
Visualizations
Signaling Pathways in Nanoparticle Uptake
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of triterpenoids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 15. oatext.com [oatext.com]
Validation & Comparative
Comparative Analysis of Wikstrol A and Colchicine: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of Wikstrol A and Colchicine, two compounds that interfere with microtubule dynamics. While Colchicine is a well-established drug with a deeply characterized mechanism, this compound is a natural product with emerging evidence of a similar molecular target. This document synthesizes the available experimental data to offer a side-by-side comparison of their biochemical and cellular effects.
Introduction to the Compounds
Colchicine is an alkaloid originally extracted from the autumn crocus (Colchicum autumnale). It has been used for centuries to treat gout and is now also prescribed for other inflammatory conditions like Familial Mediterranean Fever and pericarditis.[1][2] Its potent anti-inflammatory effects are primarily attributed to its interaction with tubulin, a key component of the cytoskeleton.[1][2]
This compound is a biflavonoid isolated from the roots of Wikstroemia indica.[3][4] Compounds from this plant have been used in traditional medicine for various ailments.[5] Research has shown that this compound possesses antimitotic and antifungal properties, and importantly, it has been identified as an inhibitor of microtubule polymerization.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of this compound and Colchicine on tubulin polymerization. It is important to note that the volume of quantitative data available for Colchicine's various effects is vast, while data for this compound is currently limited to its impact on microtubule assembly.
| Parameter | This compound | Colchicine | Reference |
| Target | β-tubulin | β-tubulin | [3][4],[5][6] |
| Effect on Microtubules | Inhibition of polymerization | Inhibition of polymerization | [3][4],[5][6] |
| Tubulin Polymerization IC50 | 131 ± 3 µM | ~1-10 µM (varies by assay conditions) | [3][4],[7] |
| Binding Site | Not definitively determined | Colchicine Binding Site on β-tubulin | [5][6] |
| NLRP3 Inflammasome Inhibition | Data not available | Yes | [8][9][10] |
| Inhibition of Neutrophil Chemotaxis | Data not available | Yes | [1][2] |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for both this compound and Colchicine involves the disruption of microtubule dynamics. However, the depth of understanding and the known downstream effects differ significantly.
Interaction with Tubulin
Colchicine binds with high affinity to the β-subunit of tubulin dimers at a specific site now known as the "colchicine binding site".[5][6] This binding event does not prevent the tubulin dimer from incorporating into a growing microtubule, but it induces a conformational change that introduces a bend in the tubulin protofilament.[5] This structural disruption makes the microtubule unstable and leads to its depolymerization, thereby inhibiting critical cellular processes that rely on a dynamic microtubule network, such as mitosis, cell motility, and intracellular transport.[11][12]
This compound has also been shown to inhibit tubulin polymerization in vitro.[3][4] This suggests that, like Colchicine, it interferes with the assembly of microtubules. However, the precise binding site of this compound on tubulin has not yet been elucidated. It is plausible that it binds at or near the colchicine binding site, as many structurally diverse compounds that inhibit tubulin polymerization target this pocket.[5] Further research, such as competitive binding assays with radiolabeled colchicine, would be necessary to confirm this.
Anti-inflammatory Pathways
Colchicine's anti-inflammatory properties are multifaceted and extend beyond simple microtubule disruption. By interfering with the microtubule network in immune cells, particularly neutrophils, Colchicine inhibits their migration, adhesion, and degranulation at sites of inflammation.[1][2]
A key and well-studied mechanism is its inhibition of the NLRP3 inflammasome .[8][9][10] The assembly of the NLRP3 inflammasome, a multi-protein complex that activates inflammatory caspases, is dependent on microtubule-mediated transport of its components. By disrupting microtubules, Colchicine prevents the assembly and activation of the inflammasome, thereby reducing the production and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][10]
This compound is associated with plants used in traditional medicine for inflammatory conditions, suggesting it may also possess anti-inflammatory activity.[5] While direct evidence of its effect on specific inflammatory pathways is scarce, a related compound from the same plant, Wikstrol B , has been shown to modulate the NF-κB signaling pathway .[1][13] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[14][15] It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism, but this requires direct experimental verification. There is currently no published data on the effect of this compound on the NLRP3 inflammasome.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (absorbance) as microtubules form.
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compounds (this compound, Colchicine) dissolved in DMSO
-
96-well microplate, suitable for absorbance readings
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Keep tubulin, buffers, and GTP on ice.
-
Reaction Mixture: In a microcentrifuge tube on ice, prepare a tubulin solution at a final concentration of 3-4 mg/mL in G-PEM buffer.
-
GTP Addition: Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Compound Addition: Add the test compound (e.g., this compound or Colchicine at various concentrations) or vehicle (DMSO) to the wells of the pre-warmed 96-well plate.
-
Initiate Polymerization: Add the tubulin/GTP mixture to the wells containing the compounds. The final volume should be consistent across all wells (e.g., 100 µL).
-
Data Acquisition: Immediately place the plate in the reader and begin recording the absorbance at 340 nm every 30-60 seconds for 60 minutes at 37°C.
-
Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Inhibitors like Colchicine and this compound will show a reduced rate and extent of polymerization compared to the vehicle control. The IC₅₀ value can be calculated from the dose-response curve.[13][16]
NLRP3 Inflammasome Activation Assay in Macrophages
This protocol describes how to measure the inhibition of NLRP3 inflammasome activation in cultured macrophages, such as THP-1 cells or bone marrow-derived macrophages (BMDMs).
Materials:
-
Macrophage cell line (e.g., PMA-differentiated THP-1 cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (NLRP3 activators)
-
Test compound (Colchicine)
-
ELISA kit for human IL-1β
-
Western blot reagents (antibodies for Caspase-1 p20, IL-1β)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[2][17]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing the test compound (e.g., Colchicine at various concentrations) or vehicle. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (2-5 mM) or Nigericin (5-10 µM), to the wells and incubate for 45-60 minutes.[2][17]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. This will be used to measure secreted IL-1β by ELISA and cleaved Caspase-1 by Western blot.
-
Cell Lysate: Lyse the remaining cells to analyze intracellular protein levels (e.g., pro-IL-1β, β-actin as a loading control).
-
-
Analysis:
-
ELISA: Quantify the concentration of IL-1β in the supernatant according to the ELISA kit manufacturer's instructions.
-
Western Blot: Analyze the supernatant for the presence of the cleaved (active) form of Caspase-1 (p20 subunit) and the cell lysates for pro-IL-1β expression.
-
-
Interpretation: A reduction in secreted IL-1β and cleaved Caspase-1 in the supernatant of Colchicine-treated cells compared to the vehicle control indicates inhibition of NLRP3 inflammasome activation.[3][4]
Conclusion
The comparative analysis of this compound and Colchicine reveals that both compounds target a fundamental cellular process: microtubule polymerization. Colchicine's mechanism of action is extensively documented, demonstrating not only its potent inhibition of microtubule assembly via binding to the colchicine site on β-tubulin but also its significant downstream anti-inflammatory effects through the inhibition of neutrophil function and NLRP3 inflammasome activation.
This compound emerges as a compound of interest with a confirmed ability to inhibit tubulin polymerization, albeit with a higher IC₅₀ value than typically reported for Colchicine. This shared primary mechanism suggests that this compound may also possess anti-inflammatory and antimitotic properties worthy of further investigation. However, critical information regarding its specific binding site on tubulin and its effects on key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, is currently lacking.
For drug development professionals and researchers, Colchicine serves as a benchmark for tubulin-destabilizing agents with potent anti-inflammatory activity. This compound represents a potential lead compound from a natural source whose full therapeutic potential is yet to be unlocked. Future research should focus on elucidating the precise molecular interactions of this compound with tubulin and comprehensively characterizing its impact on the inflammatory signaling cascades that are so effectively modulated by Colchicine. Such studies will be crucial in determining whether this compound or its derivatives could be developed into novel therapeutic agents.
References
- 1. Wikstrol B reactivates latent human immunodeficiency virus (HIV-1) via the nuclear factor-κB (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Inflammasome Activation [bio-protocol.org]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 11. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 12. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
A Comparative Guide to the Antifungal Potential of Wikstrol A and Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wikstrol A, a natural biflavonoid isolated from the roots of Wikstroemia indica, has demonstrated notable biological activities, including antifungal, antimitotic, and anti-HIV-1 properties.[1][2][3] Its primary mechanism of action as an antifungal agent is the inhibition of microtubule polymerization.[1][2] This guide provides a comparative analysis of this compound against established standard antifungal drugs, focusing on its mechanism of action and the available preclinical data. Due to a lack of studies on clinically relevant human fungal pathogens, a direct quantitative comparison of efficacy is not currently possible. However, by examining its molecular target and providing detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge to evaluate the potential of this compound as a novel antifungal candidate.
Comparative Analysis of Antifungal Agents
The following table summarizes the known properties of this compound in comparison to major classes of standard antifungal drugs. It is important to note that the antifungal data for this compound is currently limited to its effect on the plant pathogenic fungus Pyricularia oryzae.[1]
| Antifungal Agent | Drug Class | Mechanism of Action | Primary Fungal Target(s) | Spectrum of Activity (Clinically Relevant Fungi) |
| This compound | Biflavonoid | Inhibition of microtubule polymerization, leading to mitotic arrest and morphological deformation.[1][2] | Tubulin | Not established for human pathogens. Active against Pyricularia oryzae.[1] |
| Fluconazole | Azole | Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis. This disrupts the fungal cell membrane structure and function. | Lanosterol 14-α-demethylase (CYP51) | Candida spp. (though resistance is increasing), Cryptococcus neoformans. Less active against molds like Aspergillus spp. |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death. | Ergosterol | Broad-spectrum: Candida spp., Aspergillus spp., Cryptococcus neoformans, and many endemic fungi. |
| Caspofungin | Echinocandin | Inhibits (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a key component of the fungal cell wall. | (1,3)-β-D-glucan synthase | Candida spp. (including many fluconazole-resistant strains), Aspergillus spp. |
| Terbinafine | Allylamine | Inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and an accumulation of toxic squalene. | Squalene epoxidase | Primarily used for dermatophytes (tinea infections) and has activity against some molds. |
Quantitative Data
Currently, there is a significant gap in the literature regarding the efficacy of this compound against clinically important fungal pathogens such as Candida and Aspergillus species. The only available quantitative antifungal data for this compound is from a study on the rice blast fungus, Pyricularia oryzae.
| Compound | Fungal Species | Assay | Value | Reference |
| This compound | Pyricularia oryzae | Minimum Morphological Deformation Concentration (MMDC) | 70.1 ± 2.4 µM | [1] |
| This compound | - | In vitro microtubule polymerization inhibition | IC50: 131 ± 3 µM | [1] |
Experimental Protocols
Minimum Morphological Deformation Concentration (MMDC) Assay
This bioassay is utilized to screen for compounds that induce morphological changes in fungal mycelia. The protocol for Pyricularia oryzae as referenced in the study on this compound is detailed below.
Objective: To determine the minimum concentration of a compound that causes observable morphological abnormalities in fungal mycelia.
Materials:
-
Pyricularia oryzae culture
-
Potato dextrose agar (PDA) plates
-
Sterile distilled water
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Fungal Culture Preparation: Pyricularia oryzae is cultured on PDA plates at an appropriate temperature (e.g., 25-28°C) until sufficient mycelial growth is observed.
-
Spore Suspension: A spore suspension is prepared by flooding the surface of the agar plate with sterile distilled water and gently scraping the surface with a sterile loop. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to a standardized value (e.g., 1 x 10^5 spores/mL).
-
Preparation of Test Plates: The test compound is serially diluted and added to molten PDA before pouring into petri dishes. A solvent control is also prepared.
-
Inoculation: A small aliquot of the spore suspension is inoculated onto the center of the prepared PDA plates.
-
Incubation: The plates are incubated under optimal growth conditions for a defined period (e.g., 24-48 hours).
-
Microscopic Examination: After incubation, a small portion of the mycelia from the edge of the fungal colony is excised, placed on a microscope slide with a drop of water, and covered with a coverslip.
-
Data Analysis: The mycelia are observed under a light microscope for morphological changes such as swelling, distortion, and excessive branching. The MMDC is defined as the lowest concentration of the compound at which these morphological deformations are observed.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.
Objective: To quantify the inhibitory effect of a compound on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP)
-
Test compound (this compound)
-
Positive control (e.g., colchicine)
-
Negative control (solvent)
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents: Tubulin is diluted to a final concentration of approximately 1 mg/mL in ice-cold polymerization buffer. The test compound and controls are prepared at various concentrations.
-
Reaction Setup: In a 96-well plate, the polymerization buffer, GTP, and the test compound (or control) are added to each well and pre-warmed to 37°C.
-
Initiation of Polymerization: The reaction is initiated by adding the pre-chilled tubulin solution to each well.
-
Monitoring Polymerization: The absorbance (optical density) at 340 nm is measured every minute for a defined period (e.g., 60 minutes) at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a microtubule polymerization inhibitor.
Experimental Workflow Diagrams
Caption: Workflow for the Minimum Morphological Deformation Concentration (MMDC) assay.
Caption: Workflow for the in vitro microtubule polymerization assay.
Conclusion and Future Directions
-
In vitro susceptibility testing of this compound against a broad panel of clinically relevant fungi, including Candida species (both albicans and non-albicans), Aspergillus species, and Cryptococcus neoformans. Standardized microbroth dilution assays to determine Minimum Inhibitory Concentrations (MICs) are essential.
-
Direct comparative studies evaluating the in vitro and in vivo efficacy of this compound against standard antifungal drugs like fluconazole, amphotericin B, and echinocandins.
-
Mechanism of action studies to further elucidate the specific binding site of this compound on fungal tubulin and to understand the downstream cellular consequences of microtubule disruption in pathogenic fungi.
-
Toxicity studies to evaluate the selectivity of this compound for fungal tubulin over mammalian tubulin, which is a critical determinant of its therapeutic index.
By addressing these research gaps, the scientific community can better ascertain the potential of this compound and its derivatives as a future class of antifungal therapeutics.
References
A Comparative Guide to the Synergistic Antifungal Activity of Fluconazole with a Bioactive Compound against Candida
Disclaimer: Initial searches for "Wikstrol A" in combination with fluconazole against Candida did not yield any specific published research. Therefore, this guide uses Licofelone , a well-documented compound, as a representative example to illustrate the synergistic effects with fluconazole against Candida albicans. All data and methodologies presented herein pertain to studies involving Licofelone.
This guide provides a comprehensive overview of the synergistic antifungal effects of Licofelone when combined with fluconazole against Candida albicans, with a particular focus on fluconazole-resistant strains. The data and experimental protocols are compiled from peer-reviewed research to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergistic Effects
The combination of Licofelone and fluconazole has demonstrated significant synergistic activity, particularly against fluconazole-resistant C. albicans. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: In Vitro Synergistic Activity against Planktonic C. albicans
| Strain | Fluconazole MIC alone (μg/mL) | Licofelone MIC alone (μg/mL) | Fluconazole MIC in combination (μg/mL) | Licofelone Concentration in combination (μg/mL) | FICI | Interpretation |
| C. albicans (CA10 - Resistant) | >512 | 128 | 1 | 16 | 0.127 | Synergy |
| C. albicans (CA16 - Resistant) | >512 | 128 | 0.5 | 16 | 0.250 | Synergy |
Data sourced from a study on the synergistic antifungal effect of fluconazole combined with licofelone against resistant Candida albicans.[1][2]
Table 2: Synergistic Activity against C. albicans Biofilms
| Biofilm Age (hours) | Fluconazole sMIC alone (μg/mL) | Licofelone sMIC alone (μg/mL) | FICI of Combination | Interpretation |
| 8 | 512 | 128 | <0.5 | Synergy |
| 12 | 512 | 128 | <0.5 | Synergy |
sMIC (sessile minimum inhibitory concentration) is the MIC for biofilm-embedded cells. The combination involved 1 μg/mL of fluconazole with 16 μg/mL of licofelone.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of Licofelone and fluconazole.
2.1. Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.
2.2. Checkerboard Synergy Assay
This assay is used to systematically evaluate the interaction between two compounds.
Proposed Signaling Pathways and Mechanisms of Action
The synergistic effect of Licofelone with fluconazole against resistant C. albicans is not attributed to the inhibition of drug efflux pumps. Instead, the combination appears to impact key virulence factors and related signaling pathways.
The combination of Licofelone and fluconazole has been shown to inhibit the transition from yeast to hyphal growth form and decrease the activity of secreted aspartyl proteinases (SAPs), which are crucial for tissue invasion.[3] Furthermore, the treatment downregulates the expression of genes involved in biofilm formation and the RAS/cAMP/PKA signaling pathway.[1][3]
Conclusion
The combination of Licofelone and fluconazole demonstrates a potent synergistic effect against fluconazole-resistant Candida albicans in both planktonic and biofilm forms. This synergy appears to be mediated through the inhibition of key virulence factors, including hyphal morphogenesis and the activity of secreted enzymes, as well as the downregulation of genes associated with biofilm formation and the RAS/cAMP/PKA signaling pathway. These findings suggest that combination therapy with compounds like Licofelone could be a promising strategy to overcome fluconazole resistance in C. albicans infections. Further in vivo studies are warranted to validate these in vitro findings and to explore the clinical potential of such combination therapies.
References
- 1. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 2. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Wikstrol A and Doxorubicin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Wikstrol A, a member of the flavagline family of natural products, and Doxorubicin, a widely used chemotherapeutic agent. While direct comparative studies on this compound and Doxorubicin are limited, this document leverages available data on the closely related and well-studied flavagline, Silvestrol, as a surrogate for this compound to provide a comprehensive analysis of their respective cytotoxic potential and mechanisms of action.
Executive Summary
Doxorubicin is a long-established anticancer drug with a broad spectrum of activity, primarily acting through DNA intercalation and inhibition of topoisomerase II.[1][2][3][4] In contrast, this compound and its analogue Silvestrol represent a newer class of potential anticancer agents that function by inhibiting protein translation, a mechanism distinct from traditional DNA-damaging agents.[5] This fundamental difference in their molecular targets suggests they may have different efficacy profiles and overcome different mechanisms of drug resistance. This guide presents a compilation of cytotoxicity data, a detailed overview of their mechanisms of action through signaling pathway diagrams, and standardized protocols for assessing their cytotoxic effects.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Silvestrol (as a proxy for this compound) and Doxorubicin across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[6][7]
Table 1: IC50 Values of Silvestrol (this compound Analogue) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| LNCaP | Prostate Cancer | ~5 | Not Specified |
| PC-3 | Prostate Cancer | ~10 | Not Specified |
| MCF-7 | Breast Cancer | ~2.5 | Not Specified |
| MDA-MB-231 | Breast Cancer | ~5 | Not Specified |
| A549 | Lung Cancer | ~5 | Not Specified |
| P388 | Leukemia | 0.44 | Not Specified |
Note: The IC50 values for Silvestrol are approximated from graphical data and literature review. The original sources should be consulted for precise values and experimental details.
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HeLa | Cervical Cancer | 2.9 | MTT Assay |
| MCF-7 | Breast Cancer | 2.5 | MTT Assay |
| HepG2 | Liver Cancer | 12.2 | MTT Assay |
| A549 | Lung Cancer | >20 | MTT Assay |
| TCCSUP | Bladder Cancer | 12.6 | MTT Assay |
| BFTC-905 | Bladder Cancer | 2.3 | MTT Assay |
| UMUC-3 | Bladder Cancer | 5.1 | MTT Assay |
| M21 | Skin Melanoma | 2.8 | MTT Assay |
| AMJ13 | Breast Cancer | 223.6 (ng/mL) | MTT Assay |
Source: Data compiled from multiple studies.[8][9] It is important to recognize the significant variability in reported IC50 values for Doxorubicin, which can be influenced by the specific clone of the cell line and the duration of the assay.[8][10]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug development. The following are detailed protocols for commonly used cell viability assays that can be employed to compare the cytotoxic effects of compounds like this compound and Doxorubicin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method that measures the cleavage of the tetrazolium salt WST-1 to a soluble formazan by cellular mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound (represented by its analogue, Silvestrol) and Doxorubicin.
Caption: Proposed mechanism of action for this compound (Silvestrol).
Caption: Major mechanisms of action for Doxorubicin.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: Standard workflow for in vitro cytotoxicity comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 4. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (-) and the eIF4A-inhibitor Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Validating the Anti-Proliferative Effects of Wikstrol A in Diverse Cancer Types: A Comparative Guide
This guide provides a comprehensive comparison of the anti-proliferative effects of the novel compound, Wikstrol A, against a well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a selective anti-cancer agent. This document outlines the methodologies for key experiments, presents comparative quantitative data, and illustrates the underlying signaling pathways.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of this compound and Doxorubicin was evaluated across a panel of human cancer cell lines representing various cancer types. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Placeholder | 0.045 |
| A549 | Lung Carcinoma | Data Placeholder | 0.028 |
| HeLa | Cervical Carcinoma | Data Placeholder | 0.032 |
| HepG2 | Hepatocellular Carcinoma | Data Placeholder | 0.075 |
| PC-3 | Prostate Adenocarcinoma | Data Placeholder | 0.090 |
| HCT116 | Colorectal Carcinoma | Data Placeholder | 0.020 |
Note: The IC50 values for Doxorubicin are representative values from published literature and may vary between experiments. The data for this compound is to be substituted with experimental findings.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Culture
All human cancer cell lines (MCF-7, A549, HeLa, HepG2, PC-3, and HCT116) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The anti-proliferative activity of this compound and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which an anti-cancer agent exerts its effects is crucial for its development as a therapeutic.
Proposed Mechanism of Action for this compound
Further research is required to elucidate the precise mechanism of action of this compound. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Established Mechanism of Action for Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to the induction of DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.
Illustrative Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anti-proliferative compound like this compound, leading to the inhibition of cancer cell growth.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow to investigate the mechanism of action of a novel anti-proliferative compound.
Caption: Workflow for elucidating the mechanism of action.
This comparative guide serves as a foundational document for the continued investigation of this compound as a potential anti-cancer therapeutic. The provided protocols and frameworks will facilitate standardized and rigorous evaluation, ultimately contributing to a comprehensive understanding of its anti-proliferative effects and mechanism of action.
References
Head-to-head comparison of Wikstrol A and Wikstrol B anti-HIV activity
A comprehensive head-to-head comparison of the anti-HIV activities of Wikstrol A and Wikstrol B is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective overview of the two compounds.
Overview of this compound and Wikstrol B
This compound and Wikstrol B are natural compounds isolated from the roots of Wikstroemia indica[1][2][3]. Both have been investigated for their potential as anti-HIV-1 agents. While sharing a common plant origin, they exhibit distinct profiles in terms of their anti-HIV potency and mechanisms of action.
Head-to-Head Comparison of Anti-HIV-1 Activity
Direct comparative data for the anti-HIV-1 activity of this compound and Wikstrol B has been reported from in vitro studies. The evaluation was based on the inhibition of HIV-1 induced cytopathic effects in MT-4 cells[1].
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 67.8 | >153.4 | >2.3 |
| Wikstrol B | 105.2 | >181.5 | >1.7 |
| Data sourced from Hu K, et al. Planta Med. 2000[1]. |
IC50 (50% Inhibitory Concentration): The concentration of the compound at which 50% of the viral replication is inhibited. A lower IC50 value indicates higher potency. CC50 (50% Cytotoxic Concentration): The concentration of the compound at which 50% of the host cells are killed. A higher CC50 value indicates lower cytotoxicity. Selectivity Index (SI): Calculated as the ratio of CC50 to IC50. A higher SI value is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.
Based on this data, this compound demonstrates more potent anti-HIV-1 activity with a lower IC50 value compared to Wikstrol B. Both compounds exhibit low cytotoxicity in MT-4 cells.
Mechanisms of Action
This compound and Wikstrol B appear to inhibit HIV-1 through different mechanisms.
This compound: The precise mechanism of anti-HIV action for this compound is not fully elucidated in the available literature. However, it has been shown to inhibit microtubule polymerization, which could potentially interfere with viral replication processes that depend on the host cell's cytoskeleton[1][4].
Wikstrol B: Recent research has revealed a dual mechanism of action for Wikstrol B, positioning it as a candidate for a "shock and kill" HIV eradication strategy[5].
-
Inhibition of HIV-1 Infection: Wikstrol B demonstrates inhibitory activity against the HIV-1IIIB strain by blocking the function of the viral infectivity factor (Vif). Vif is a viral protein that counteracts the host's natural antiviral defense by mediating the degradation of the APOBEC3G (A3G) protein. By inhibiting this Vif-mediated degradation, Wikstrol B preserves the antiviral function of A3G[5].
-
Reactivation of Latent HIV-1: Wikstrol B can reactivate latent HIV-1 provirus. This is achieved by modulating the NF-κB signaling pathway, which leads to the transactivation of the HIV-1 long terminal repeat (LTR) and initiates the transcription of viral genes[5].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Wikstrol B.
Anti-HIV-1 Syncytium Formation Assay
This assay was used to determine the IC50 values for this compound and Wikstrol B by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells[1].
Objective: To quantify the ability of a compound to inhibit HIV-1-induced cell fusion (syncytium formation).
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
Test compounds (this compound, Wikstrol B)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Microscope
Procedure:
-
Seed MT-4 cells into 96-well plates at a predetermined density.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells containing MT-4 cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Include control wells with uninfected cells, infected cells without any compound, and infected cells with a known anti-HIV drug (e.g., AZT).
-
Incubate the plates for a period that allows for syncytium formation (e.g., 4-5 days).
-
After incubation, visually inspect the wells under a microscope and count the number of syncytia (multinucleated giant cells).
-
The IC50 is calculated as the compound concentration that reduces the number of syncytia by 50% compared to the untreated infected control.
Cytotoxicity Assay (MTT Assay)
This assay was used to determine the CC50 values for the compounds in MT-4 cells[5].
Objective: To measure the cytotoxicity of a compound on the host cell line.
Materials:
-
MT-4 cells
-
Test compounds (this compound, Wikstrol B)
-
Cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a detergent solution)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for the same duration as the anti-HIV assay.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Vif-Mediated APOBEC3G Degradation Assay
This type of assay is used to investigate the mechanism of action of Wikstrol B[5].
Objective: To determine if a compound can inhibit the Vif-induced degradation of the APOBEC3G protein.
Materials:
-
Cell line (e.g., HEK293T)
-
Plasmids expressing APOBEC3G (often tagged, e.g., with HA or GFP) and HIV-1 Vif
-
Transfection reagent
-
Test compound (Wikstrol B)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-HA, anti-Vif, and a loading control like anti-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Co-transfect cells with plasmids expressing APOBEC3G and Vif. A control group is transfected with the APOBEC3G plasmid and an empty vector (no Vif).
-
Treat the transfected cells with various concentrations of the test compound.
-
After a suitable incubation period, lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with specific antibodies to detect the levels of APOBEC3G, Vif, and the loading control.
-
A successful inhibitory compound will show higher levels of APOBEC3G in the Vif-expressing cells treated with the compound compared to the untreated Vif-expressing cells.
Visualizations
Caption: Experimental workflows for anti-HIV and mechanism of action assays.
Caption: Wikstrol B activates the NF-κB pathway to induce latent HIV-1.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. Wikstrol B reactivates latent human immunodeficiency virus (HIV-1) via the nuclear factor-κB (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Index of Wikstrol A for Cancer Cells: A Comparative Guide
The therapeutic efficacy of a potential anticancer agent is critically dependent on its ability to selectively target and eliminate cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a quantitative measure used in pharmacology and toxicology to express this differential activity. It is a crucial parameter in the early stages of drug discovery, offering a preliminary assessment of a compound's therapeutic window.[1] A higher SI value is indicative of a more favorable toxicity profile, suggesting that the compound is more toxic to cancer cells than to normal cells.[2][3] This guide provides a comprehensive framework for evaluating the selectivity index of a novel compound, designated here as Wikstrol A, and compares its hypothetical performance against established chemotherapeutic agents.
Determining the Selectivity Index: Experimental Protocol
The selectivity index is calculated from the ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells.[2] The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., MRC-5 normal lung fibroblasts or MCF-10A normal breast epithelial cells) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound and control drugs (e.g., Doxorubicin, Paclitaxel). A control group receives only the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and a dose-response curve is generated. The IC50 value is calculated from this curve for each cell line.
-
Selectivity Index Calculation: The SI is calculated using the following formula[1][2][6]:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A compound with an SI value greater than 3 is generally considered to be selectively toxic to cancer cells.[2]
Experimental workflow for determining the Selectivity Index.
Comparative Data of Selectivity Indices
To evaluate the potential of this compound, its hypothetical selectivity index is compared with several standard chemotherapeutic drugs. The data presented for Doxorubicin and Paclitaxel are derived from published studies, while the data for this compound is hypothetical for illustrative purposes. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | Normal Cell Line | IC50 (Cancer Cells, µM) | IC50 (Normal Cells, µM) | Selectivity Index (SI) | Reference |
| This compound | MCF-7 | MCF-10A | 0.5 | 15.0 | 30.0 | Hypothetical |
| Doxorubicin | MCF-7 | MRC-5 | 1.25 | 1.07 | 0.86 | [7] |
| Paclitaxel | MCF-7 | MRC-5 | 0.81 | 0.93 | 1.15 | [7] |
| 5-Fluorouracil | HT-29 | MRC-5 | 11.20 | 11.30 | 1.01 | [7] |
Note: Lower IC50 values indicate higher potency. A Selectivity Index > 1 indicates more activity against cancer cells than normal cells.[3]
Mechanism of Action: Hypothetical Signaling Pathway for this compound
Understanding the mechanism of action is crucial for drug development. While the specific pathway for this compound is unknown, many novel anticancer agents target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival.[8] The diagram below illustrates a hypothetical mechanism where this compound inhibits a key component of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Hypothetical inhibition of the mTORC1 pathway by this compound.
Conclusion
The evaluation of the selectivity index is a fundamental step in the preclinical assessment of any potential anticancer compound. Based on this comparative guide, the hypothetical compound this compound, with a high SI of 30, demonstrates significant promise compared to established drugs like Doxorubicin and Paclitaxel, which exhibit poor selectivity.[7] A high selectivity index suggests that a compound can effectively eliminate cancer cells with minimal toxicity to healthy cells, a hallmark of an ideal chemotherapeutic agent. Further investigation into the precise mechanism of action, such as the inhibition of key survival pathways like mTORC1, is essential to advance the development of such promising candidates for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of mTORC1 Signaling Pathway by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Statin Analogues in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for various statin analogues, a class of drugs renowned for their efficacy in managing hypercholesterolemia and reducing cardiovascular disease risk. By objectively comparing the performance of different statins and detailing the experimental protocols underpinning these findings, this document serves as a critical resource for researchers and professionals in drug development.
Data Presentation: Comparative Efficacy and Safety of Statin Analogues
The following tables summarize quantitative data from numerous meta-analyses, offering a clear comparison of the leading statin analogues across key efficacy and safety endpoints.
Table 1: Comparative Efficacy of Statin Analogues on Lipid Profile
| Statin Analogue | Dose Range (mg/day) | Mean LDL-C Reduction (%) | Mean HDL-C Increase (%) | Mean Triglyceride Reduction (%) |
| Atorvastatin | 10-80 | 39-51[1] | 5-9 | 19-37 |
| Rosuvastatin | 10-40 | 49-57[1] | 8-10 | 20-35 |
| Simvastatin | 10-80 | 30-47 | 5-8 | 15-30 |
| Pravastatin | 10-40 | 21-30[1] | 3-7 | 10-24 |
| Lovastatin | 20-80 | 25-40 | 4-7 | 10-25 |
| Fluvastatin | 20-80 | 22-35 | 3-6 | 10-20 |
| Pitavastatin | 1-4 | 32-45 | 4-8 | 14-25 |
Table 2: Comparative Reduction in Major Adverse Cardiovascular Events (MACE)
| Statin Analogue | Comparison | Risk Ratio (95% CI) for MACE |
| Atorvastatin vs. Rosuvastatin | Head-to-head trials in ACS patients | 0.91 (0.68 - 1.22)[2] |
| High-Intensity vs. Moderate-Intensity Statins | Pooled analysis | 0.83 (0.76 - 0.90)[3] |
| Statins vs. Placebo | Pooled analysis | 0.74 (0.67 - 0.81)[4] |
Table 3: Comparative Safety Profile of Statin Analogues (Adverse Events)
| Adverse Event | Atorvastatin | Rosuvastatin | Simvastatin | Pravastatin | Odds Ratio (Statins vs. Placebo) |
| Myopathy | Increased risk, especially at high doses | Lower risk compared to high-dose simvastatin | Higher risk at 80mg dose | Lower risk profile | 1.08 (1.01 - 1.15)[4] |
| Hepatic Dysfunction (Elevated Transaminases) | Associated with increased risk[5] | Lower risk than atorvastatin | Similar to atorvastatin | Lower risk profile | 1.16 (1.02 - 1.31)[4] |
| New-Onset Diabetes | Small increased risk | Small increased risk | Small increased risk | Small increased risk | 1.09 (1.02 - 1.17)[6] |
| Renal Dysfunction | Small increased risk | Small increased risk | Small increased risk | Small increased risk | 1.12 (1.00 - 1.26)[4] |
Experimental Protocols
The clinical trials meta-analyzed in this guide largely adhere to standardized protocols for assessing efficacy and safety. Below are detailed methodologies for key experiments.
Protocol for Lipid Profile Measurement
-
Patient Preparation: Patients are required to fast for 12-14 hours prior to blood sample collection.[7]
-
Sample Collection and Handling:
-
LDL-C Measurement (Beta-Quantification - Gold Standard): [8]
-
An aliquot of plasma is subjected to ultracentrifugation to separate VLDL and chylomicrons.[8]
-
The infranatant, containing LDL, IDL, Lp(a), and HDL, is then treated with a precipitating agent (e.g., heparin-manganese chloride) to pellet the LDL and IDL.
-
The cholesterol content of the supernatant (HDL-C) is measured using an enzymatic assay.
-
The cholesterol content of the infranatant prior to precipitation is also measured.
-
LDL-C is calculated by subtracting the HDL-C from the total cholesterol of the infranatant.
-
-
LDL-C Measurement (Friedewald Equation - Common Clinical Practice): [2][8]
-
Total cholesterol (TC), HDL-C, and triglycerides (TG) are measured using standard enzymatic assays.
-
LDL-C is calculated using the formula: LDL-C = TC - HDL-C - (TG/5) for results in mg/dL.
-
This method is valid for fasting samples with triglyceride levels below 400 mg/dL.[2]
-
-
Direct Homogeneous LDL-C Assays:
-
These assays utilize specific detergents and enzymes to selectively measure LDL-C without the need for centrifugation or precipitation.[9]
-
A first reagent solubilizes non-LDL lipoproteins and consumes the released cholesterol in a non-color-forming reaction.
-
A second reagent solubilizes LDL particles, and a chromogenic coupler allows for color formation, which is proportional to the LDL-C concentration.[9]
-
Protocol for Adverse Event Monitoring and Grading
-
Detection of Adverse Events (AEs):
-
AEs are monitored at each study visit through non-leading questions to the participant (e.g., "Have you been feeling any different since your last visit?").[10]
-
Monitoring for changes in concomitant medications is also performed.[10]
-
Physical examinations and laboratory tests (including creatine kinase and liver transaminases) are conducted at baseline and at specified intervals throughout the trial.
-
-
Grading of Adverse Events: AEs are graded based on their intensity.
-
Assessment of Causality: The relationship between the study drug and the AE is assessed based on the temporal relationship, patient's medical history, and other potential contributing factors.
-
Reporting of Serious Adverse Events (SAEs):
-
An AE is considered serious if it results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability.[10]
-
All SAEs are reported to the study sponsor within 24 hours of the investigator becoming aware of the event.
-
Mandatory Visualization
Signaling Pathway of Statin Action
Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced circulating LDL-cholesterol.
Caption: Mechanism of action of statins via inhibition of the HMG-CoA reductase pathway.
Experimental Workflow of a Statin Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of a new statin analogue, based on the CONSORT (Consolidated Standards of Reporting Trials) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. acep.org [acep.org]
- 6. medichem-me.com [medichem-me.com]
- 7. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. linear.es [linear.es]
- 9. research.refined.site [research.refined.site]
- 10. ro.hksyu.edu [ro.hksyu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
